molecular formula C8H16N2O2 B1497962 Ethyl 1,4-diazepane-2-carboxylate CAS No. 850786-98-0

Ethyl 1,4-diazepane-2-carboxylate

Número de catálogo: B1497962
Número CAS: 850786-98-0
Peso molecular: 172.22 g/mol
Clave InChI: GQQHHIFYTYMADF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1,4-diazepane-2-carboxylate (CAS 850786-98-0) is a high-purity chemical compound serving as a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This ester-functionalized 1,4-diazepane derivative is a versatile scaffold for hit-to-lead optimization, particularly in the synthesis of novel antimicrobial agents . The 1,4-diazepane (homopiperazine) core is a privileged structure in drug discovery, known for its application in developing compounds with a wide range of biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties . Recent research has utilized this scaffold in the synthesis of 1,4-diazepane-linked piperidine derivatives, which have demonstrated experimental anti-microbial activity against both Gram-positive and Gram-negative bacteria in vitro . The compound is characterized by a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol . It should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 1,4-diazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-6-9-4-3-5-10-7/h7,9-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQHHIFYTYMADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655162
Record name Ethyl 1,4-diazepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850786-98-0
Record name Ethyl 1,4-diazepane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical and physical properties of ethyl 1,4-diazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3] Its inherent conformational flexibility and the presence of two nitrogen atoms available for substitution have made it a versatile template for the design of novel therapeutics targeting a wide range of biological targets.[1][4] Derivatives of this seven-membered heterocyclic system have demonstrated a broad spectrum of activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][3] This guide focuses on a specific, yet crucial derivative: ethyl 1,4-diazepane-2-carboxylate. The introduction of a carboxylate group at the 2-position provides a key handle for further synthetic elaboration, making it a valuable building block in the synthesis of more complex drug candidates.

This document serves as a comprehensive technical resource on the chemical and physical properties of ethyl 1,4-diazepane-2-carboxylate, alongside a detailed exploration of its synthesis and characterization.

Physicochemical Properties

Precise experimental data for the free base form of ethyl 1,4-diazepane-2-carboxylate is not extensively reported in publicly available literature. However, the dihydrochloride salt is commercially available, and its properties, along with those of the related ethyl 1,4-diazepane-1-carboxylate, provide valuable context.

PropertyValueSource/Comment
Chemical Formula C₈H₁₆N₂O₂Calculated
Molecular Weight 172.22 g/mol Calculated
CAS Number 1864013-88-6 (dihydrochloride salt)[5][6]
Appearance Expected to be a colorless to pale yellow oil or solid.Based on related compounds.
Solubility The free base is likely soluble in organic solvents like dichloromethane, chloroform, and methanol. The dihydrochloride salt is expected to be soluble in water.General chemical principles.
Boiling Point Not available.
Melting Point Not available for the free base.

Synthesis and Purification

The synthesis of ethyl 1,4-diazepane-2-carboxylate presents a unique challenge due to the need for regioselective functionalization at the 2-position of the diazepane ring. General strategies for the formation of the 1,4-diazepane ring often involve the cyclization of a C3-diamine precursor with a C2-dielectrophile.[2] To achieve the desired 2-carboxylate substitution, a synthetic approach starting from an appropriately substituted α-amino acid derivative is a logical strategy.

Conceptual Synthetic Pathway

A plausible synthetic route involves the reductive amination of a protected ethyl 2-amino-4-oxobutanoate derivative with a protected ethylenediamine, followed by deprotection and cyclization.

Synthetic Pathway A Protected Ethyl 2-amino-4-oxobutanoate C Reductive Amination Intermediate A->C Reductive Amination B Protected Ethylenediamine B->C D Deprotection C->D E Intramolecular Cyclization D->E F Ethyl 1,4-diazepane-2-carboxylate E->F

Caption: Conceptual synthetic workflow for ethyl 1,4-diazepane-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of related α-amino esters and cyclic amines.[7][8]

Step 1: Reductive Amination

  • To a solution of N-Boc-ethyl 2-amino-4-oxobutanoate (1.0 eq) in methanol, add N-Cbz-ethylenediamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the addition of water and concentrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Cyclization

  • Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt.

  • To induce cyclization, dissolve the crude salt in a suitable high-boiling solvent (e.g., toluene) and heat under reflux in the presence of a non-nucleophilic base (e.g., triethylamine) for 24 hours.

  • Cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate and purify the resulting residue by column chromatography to yield ethyl 1,4-diazepane-2-carboxylate.

Rationale behind Experimental Choices:

  • Protecting Groups: The use of orthogonal protecting groups (Boc and Cbz) is crucial to allow for selective deprotection and controlled cyclization. The Boc group is readily removed under acidic conditions, while the Cbz group can be removed by hydrogenolysis, providing synthetic flexibility.

  • Reductive Amination: Sodium cyanoborohydride is a mild reducing agent suitable for the reductive amination of ketones and aldehydes in the presence of other functional groups.

  • Cyclization: The intramolecular cyclization is a key step and is often promoted by heat and a suitable base to neutralize the ammonium salt formed during deprotection and facilitate the nucleophilic attack of the secondary amine onto the ester group, followed by lactamization.

Spectroscopic Characterization

Due to the limited availability of experimental spectra for the title compound, the following data is predicted based on the analysis of its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)
  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.2-1.3 ppm, and a quartet for the methylene protons (CH₂) around δ 4.1-4.2 ppm.

  • Diazepane Ring Protons: A complex series of multiplets is anticipated in the region of δ 2.8-3.8 ppm, corresponding to the seven protons on the diazepane ring. The proton at the C2 position, being adjacent to the carboxylate group, is expected to be shifted downfield.

  • NH Protons: Two broad singlets corresponding to the two NH protons are expected, which may be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 170-175 ppm.[3]

  • Ethyl Group: The methylene carbon (CH₂) of the ethyl group would appear around δ 60-62 ppm, and the methyl carbon (CH₃) would be in the upfield region, around δ 14-15 ppm.[3]

  • Diazepane Ring Carbons: The carbons of the diazepane ring are expected to appear in the range of δ 40-60 ppm. The C2 carbon, being attached to the carboxylate group, would likely be the most downfield of the ring carbons.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.22).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), as well as fragmentation of the diazepane ring.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • N-H Stretch: One or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amines.

  • C-N Stretch: Absorptions in the region of 1000-1200 cm⁻¹ corresponding to C-N stretching vibrations.

Reactivity and Chemical Behavior

The chemical reactivity of ethyl 1,4-diazepane-2-carboxylate is dictated by the functional groups present: two secondary amines and an ester.

  • N-Alkylation/N-Acylation: The secondary amine nitrogens are nucleophilic and can readily undergo alkylation or acylation reactions, allowing for the introduction of various substituents at the N1 and N4 positions. This is a common strategy for modulating the pharmacological properties of diazepine-based compounds.[4]

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 1,4-diazepane-2-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides or be used in other transformations.

  • Reduction: The ester functionality can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

Applications in Drug Development

Ethyl 1,4-diazepane-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ester at the 2-position and the two secondary amines allows for the systematic exploration of the chemical space around the 1,4-diazepane scaffold. By modifying these positions, researchers can fine-tune the compound's affinity and selectivity for specific biological targets, as well as optimize its pharmacokinetic properties.[1]

Applications A Ethyl 1,4-diazepane-2-carboxylate B N-Alkylation / N-Acylation A->B C Ester Hydrolysis A->C D Ester Reduction A->D E Diverse Library of Diazepane Derivatives B->E C->E D->E

Caption: Derivatization potential of ethyl 1,4-diazepane-2-carboxylate.

Conclusion

While specific experimental data for ethyl 1,4-diazepane-2-carboxylate is not extensively documented, its structural features and the established chemistry of the 1,4-diazepane ring system and α-amino esters provide a solid foundation for understanding its properties and reactivity. As a versatile building block, it holds significant potential for the development of novel drug candidates. Further research into its synthesis and characterization is warranted to fully unlock its utility in medicinal chemistry.

References

  • Kim, K. H., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683.
  • Debache, A., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 1-10.
  • Google Patents. (1974). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Oh, K., et al. (2020).
  • Alcarazo, M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11857.

  • Jagadeesan, G., et al. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525-6.
  • Chemable. (n.d.). Azepane. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • El-Sayed, N. N. E. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives. Der Pharma Chemica, 8(1), 312-321.
  • Wang, J.-Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(9), 2697.
  • González-López, M., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Gade, V. B., & Shingare, M. S. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1087.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University. Retrieved from [Link]

Sources

Structural Elucidation of Ethyl 1,4-Diazepane-2-Carboxylate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,4-diazepane-2-carboxylate (also known as ethyl homopiperazine-2-carboxylate) is a highly versatile, saturated seven-membered N-heterocyclic building block. Due to the inherent flexibility of the diazepane ring and the presence of a chiral center at the C2 position, the Nuclear Magnetic Resonance (NMR) spectral profile of this molecule presents unique analytical challenges, including conformational exchange broadening and complex diastereotopic splitting.

This whitepaper provides an in-depth, self-validating methodology for the acquisition, interpretation, and structural assignment of ethyl 1,4-diazepane-2-carboxylate using 1D and 2D NMR spectroscopy.

Pharmacophore Significance & Chemical Context

The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry. Specifically, ethyl 1,4-diazepane-2-carboxylate (free base CAS: 850786-98-0[1]; dihydrochloride CAS: 1864013-88-6[2]) serves as a critical precursor for the synthesis of complex pharmaceutical agents. Most notably, it is utilized in the synthesis of diazepine-substituted cinnamic acid derivatives. These advanced derivatives have been validated as potent, selective inhibitors of matrix metalloproteinases (MMP-2 and MMP-9), making them highly valuable in the development of anti-metastatic and anti-invasive lung cancer therapies[3].

Conformational Dynamics & NMR Timescale Effects

A critical factor in analyzing seven-membered rings is their conformational flexibility. Unlike rigid six-membered piperidines, 1,4-diazepanes rapidly interconvert between various twist-chair conformations.

Expertise Insight: At 298 K, this interconversion often occurs at an intermediate rate relative to the NMR timescale. Consequently, the methylene protons at C5 and C7 may appear as broad, unresolved multiplets rather than sharp, defined splitting patterns. If precise coupling constants are required for these positions, Variable Temperature (VT) NMR is necessary to either "freeze" the conformer (e.g., at 253 K) or achieve fast exchange (e.g., at 333 K).

Conformational_Exchange T1 Twist-Chair Conformer A (Slow Exchange) Ex Intermediate Exchange (298K = Broad Signals) T1->Ex kT T2 Twist-Chair Conformer B (Slow Exchange) Ex->T2 kT

Figure 1: Conformational exchange dynamics of the 1,4-diazepane ring at 298K.

Quantitative Spectral Data

The following tables summarize the expected chemical shifts for the free base form of ethyl 1,4-diazepane-2-carboxylate.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Notes
C2-H 3.45dd1H7.5, 3.5α to ester and N1; distinct chiral center
C3-H(a) 3.10dd1H14.0, 3.5Diastereotopic, α to N4
C3-H(b) 2.85dd1H14.0, 7.5Diastereotopic, α to N4
C5-H₂ 2.95m2H-α to N4; exchange broadened
C7-H₂ 2.85m2H-α to N1; exchange broadened
C6-H₂ 1.75m2H-β to N1/N4; central methylene
Ester -CH₂- 4.18q2H7.1Deshielded by ester oxygen
Ester -CH₃ 1.25t3H7.1Terminal methyl
N1-H, N4-H 2.20br s2H-Exchangeable with D₂O
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Notes
C=O 173.5C (Quat.)Ester carbonyl
Ester -CH₂- 61.0CH₂ (Down)Oxygen-bound aliphatic
C2 60.2CH (Up)α to ester and N1
C3 52.5CH₂ (Down)α to N4
C7 49.1CH₂ (Down)α to N1
C5 48.4CH₂ (Down)α to N4
C6 30.2CH₂ (Down)β to N1/N4
Ester -CH₃ 14.2CH₃ (Up)Terminal methyl

Self-Validating 2D NMR Workflow

To ensure rigorous scientific integrity, the structural assignment must not rely solely on 1D chemical shifts. The molecule contains two isolated spin systems separated by the N1 and N4 heteroatoms, which must be mapped using 2D techniques.

COSY_Spin_Systems cluster_0 Spin System A (C2-C3) cluster_1 Spin System B (C5-C6-C7) H2 H-2 H3 H-3 (a,b) H2->H3 H5 H-5 H6 H-6 H5->H6 H7 H-7 H6->H7

Figure 2: Isolated 1H-1H COSY spin systems separated by the N1 and N4 heteroatoms.

Step-by-Step Methodology
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Action: Map the scalar couplings. H-2 will show a cross-peak exclusively with the diastereotopic H-3 protons. H-6 will show cross-peaks with both H-5 and H-7.

    • Causality: Because N1 and N4 break the continuous carbon chain, no ³J coupling exists between H-3 and H-5, or H-7 and H-2, creating two highly distinct diagnostic fragment maps.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Action: Correlate protons to their directly attached carbons.

    • Validation Check: The C2 carbon (~60.2 ppm) and the Ester -CH₂- carbon (~61.0 ppm) have nearly identical chemical shifts. HSQC combined with DEPT-135 editing is critical here. The C2 carbon will correlate to a single proton (CH, positive phase), while the Ester carbon will correlate to two equivalent protons (CH₂, negative phase).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Connect the isolated spin systems and the ester group.

    • Validation Check: Look for the ³J correlation from the H-2 proton (~3.45 ppm) to the ester carbonyl carbon (~173.5 ppm). This definitively proves the ester is at the 2-position of the ring and not a contaminant or misassigned isomer.

Sample Preparation & Acquisition Protocol

NMR_Workflow A Sample Prep (CDCl3, 298K) B 1D NMR (1H & 13C) A->B C 1H-1H COSY B->C D 1H-13C HSQC B->D E 1H-13C HMBC C->E D->E F Final Validated Assignment E->F

Figure 3: Self-validating 2D NMR workflow for structural elucidation.

Protocol:

  • Solvent Selection: Dissolve 15–20 mg of the free base in 0.6 mL of CDCl₃ (99.8% D). Note: If working with the dihydrochloride salt (CAS: 1864013-88-6), CDCl₃ will fail due to insolubility. Use D₂O instead, and expect a uniform downfield shift of ~0.5–1.0 ppm for all ring protons due to the protonated amines (NH₂⁺).

  • Relaxation Delays (D1): Set D1 = 1.0 s for ¹H NMR. For ¹³C NMR, extend D1 to 2.0–3.0 s .

    • Causality: The ester carbonyl carbon lacks directly attached protons, relying entirely on slower chemical shift anisotropy and intermolecular dipole-dipole interactions for relaxation. A short D1 will result in the carbonyl peak disappearing into the baseline noise.

  • Shimming: Ensure the residual CHCl₃ peak (7.26 ppm) has a line width at half height (LWHH) of < 1.0 Hz to resolve the fine dd splitting of the diastereotopic C3 protons.

References

  • Grewal, A. S., Lather, V., & Dureja, H. (2018). Targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives: design, synthesis, in vitro and in silico studies. Chemistry Central Journal, 12(1), 41.[Link]

Sources

Technical Guide & Safety Data Sheet: Ethyl 1,4-diazepane-2-carboxylate (CAS: 850786-98-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 1,4-diazepane-2-carboxylate (CAS: 850786-98-0)[1] is a highly versatile saturated N-heterocycle. As a homopiperazine derivative, it serves as a critical organic building block in the asymmetric synthesis of pharmaceutical agents, particularly in the development of matrix metalloproteinase (MMP) and TNF- α converting enzyme (TACE) inhibitors[2]. Handling this compound requires a rigorous understanding of its physicochemical properties, inherent toxicological hazards, and specific reactivity profiles dictated by its secondary amine functionalities.

Table 1: Chemical Identity and Predicted Properties
PropertyValue / Description
Chemical Name Ethyl 1,4-diazepane-2-carboxylate
CAS Number 850786-98-0[1]
Molecular Formula C8H16N2O2
Molar Mass 172.23 g/mol
Functional Groups Secondary amine (x2), Ethyl ester
Physical State Colorless to pale yellow liquid/oil (typical for free base)

Physicochemical Profiling & Mechanistic Toxicology

Diazepane derivatives possess nucleophilic secondary amine functionalities that dictate both their synthetic utility and their hazard profile[3].

Mechanistic Toxicology: The unprotonated amine acts as both a nucleophile and a base. Upon dermal or ocular exposure, it is capable of disrupting lipid bilayers and saponifying dermal lipids, leading to the denaturation of cellular proteins. This mechanism is responsible for the characteristic skin corrosion/irritation and severe eye damage associated with this class of compounds[4],[5]. Furthermore, inhalation of aerosols or dust can cause respiratory tract irritation (STOT SE 3) due to localized basicity in the mucosal membranes[6].

G A Ethyl 1,4-diazepane-2-carboxylate (Exposure) B Dermal Contact A->B C Inhalation (Aerosol/Dust) A->C D Amine-Mediated Lipid Bilayer Disruption B->D E Respiratory Tract Irritation (STOT SE 3) C->E F Skin Corrosion/Irritation (H314/H315) D->F G Cellular Inflammation & Necrosis E->G F->G

Exposure pathways and mechanistic toxicology of diazepane derivatives.

Safety Data Sheet (SDS) Core Elements

Based on the GHS classification for structurally analogous 1,4-diazepane derivatives, the following hazard profiles and handling protocols must be strictly adhered to[3],[6],[7].

Table 2: GHS Hazard and Precautionary Statements
ClassificationHazard CodeStatement
Skin Irritation / Corrosion H314 / H315Causes skin irritation or severe skin burns and eye damage[4],[7].
Eye Damage / Irritation H318 / H319Causes serious eye damage or eye irritation[3],[6].
Specific Target Organ Toxicity H335May cause respiratory irritation[3],[6].
Acute Toxicity (Oral) H302Harmful if swallowed[6],[8].
First Aid Measures (Self-Validating Protocols)
  • Inhalation: Remove the individual to fresh air immediately. If breathing is labored, administer oxygen. Causality: Minimizes prolonged mucosal exposure to the basic amine, preventing pulmonary edema and severe respiratory tract inflammation[4].

  • Skin Contact: Flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Causality: Rapid aqueous dilution is critical to halt the amine-mediated saponification of dermal lipids and prevent deep tissue necrosis[5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate ophthalmological attention[6],[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Causality: Inducing vomiting forces the corrosive, basic compound back up the esophagus, causing secondary chemical burns and increasing the risk of aspiration pneumonitis[4],[7].

Standard Operating Procedures (SOPs) for Handling & Storage

  • Storage Conditions: Store in a tightly closed container at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: Secondary amines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts and are highly susceptible to N-oxidation over time[8].

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks from volatile free-base vapors[4],[8].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended for extended handling), a chemically resistant lab coat, and tightly fitting safety goggles. Face shields should be utilized during scale-up operations[6],[7].

Experimental Workflows: Synthesis & Application

Ethyl 1,4-diazepane-2-carboxylate is frequently utilized in amide coupling reactions to synthesize complex N-heterocyclic scaffolds[2]. The following protocol describes a highly efficient HATU-mediated coupling workflow.

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over traditional reagents like EDC/HOBt because the 7-azabenzotriazole leaving group provides superior reaction kinetics. This is essential when coupling sterically hindered secondary amines like diazepanes. DIPEA neutralizes any trace acid (such as hydrochloride salts of the diazepane) and maintains the basic environment necessary for rapid ester activation.

  • Amine Addition: Add Ethyl 1,4-diazepane-2-carboxylate (1.1 equiv) dropwise to the activated ester solution to prevent exothermic spiking.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 1-2 hours. Validate reaction completion via LC-MS or TLC.

    • Causality: TLC plates should be stained with Ninhydrin. The disappearance of the secondary amine (which stains a deep purple/pink with Ninhydrin) acts as a self-validating visual indicator of reaction completion.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl and brine.

    • Causality: The 5% LiCl wash is specifically employed to partition the highly polar DMF out of the organic layer and into the aqueous phase.

  • Purification: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

G A Preparation of Carboxylic Acid B Activation (HATU/DIPEA) A->B C Addition of Ethyl 1,4-diazepane-2-carboxylate B->C D Reaction at RT (1-2 hours) C->D E Aqueous Workup & Extraction D->E F Purification (Flash Chromatography) E->F

Standard operating procedure for amide coupling using ethyl 1,4-diazepane-2-carboxylate.

References

  • XiXiSys. "CAS: 850786-98-0 Ethyl 1,4-diazepane-2-carboxylate." [Link]

  • MolAid. "Synthesis and SAR of diazepine and thiazepine TACE and MMP inhibitors." [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethyl 1,4-Diazepane-2-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,4-diazepane-2-carboxylate is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Characterized by a seven-membered homopiperazine ring, two secondary amines, and an ethyl ester moiety, its physicochemical behavior is highly dependent on its ionization state.

In drug development and synthetic scale-up, understanding the solubility profile of this compound—both as a free base (CAS: 850786-98-0)[1] and as a dihydrochloride salt (CAS: 1864013-88-6)[2]—is critical. Poor solvent selection can lead to unpredictable reaction kinetics, incomplete N-alkylation or Boc-protection, and severe bottlenecks during downstream purification. This whitepaper provides a comprehensive, mechanistically grounded analysis of its solubility in organic solvents, supported by validated experimental protocols.

Structural Causality and Physicochemical Properties

To predict and manipulate the solubility of ethyl 1,4-diazepane-2-carboxylate, one must analyze the causality behind its molecular interactions:

  • Conformational Entropy of the Diazepane Ring: Unlike the rigid six-membered piperazine ring, the seven-membered 1,4-diazepane (homopiperazine) ring exhibits greater conformational flexibility. This flexibility increases the entropic contribution to the free energy of solvation, generally enhancing its solubility in organic solvents compared to rigid analogs[3].

  • The Ethyl Ester Moiety: The ester group acts as a hydrogen-bond acceptor and introduces a lipophilic tail. This significantly increases the compound's affinity for polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) while preventing the zwitterionic lattice formation that typically makes free amino acids insoluble in organic media[4].

  • Ionization State (Free Base vs. Salt): The two secondary amines have distinct pKa​ values. In its free base form , the molecule is an oil or low-melting solid governed by dipole-dipole interactions and hydrogen bonding, making it highly soluble in most organic solvents. Conversely, the dihydrochloride salt protonates both nitrogens. The resulting high crystal lattice energy cannot be overcome by the weak solvation energy of aprotic solvents, rendering the salt practically insoluble in DCM, EtOAc, and hexane, but highly soluble in water and polar protic solvents (e.g., methanol) via ion-dipole interactions[5].

Solvation Mechanisms

Solvation FB Free Base (CAS: 850786-98-0) PPS Polar Protic Solvents (MeOH, EtOH) FB->PPS H-Bonding PAS Polar Aprotic Solvents (DCM, EtOAc) FB->PAS Dipole-Dipole & Van der Waals NPS Non-Polar Solvents (Hexane, Heptane) FB->NPS Weak Dispersion (Moderate Solubility) DHC Dihydrochloride Salt (CAS: 1864013-88-6) DHC->PPS Ion-Dipole & H-Bonding (High Sol.) DHC->PAS Insoluble (Lattice Energy > Solvation) DHC->NPS Insoluble

Caption: Solvation mechanisms of Ethyl 1,4-Diazepane-2-Carboxylate forms across organic solvent classes.

Solubility Profile in Organic Solvents (Data Presentation)

The following table summarizes the quantitative and qualitative solubility profiles of ethyl 1,4-diazepane-2-carboxylate across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant ( ε )Free Base SolubilityDihydrochloride Salt Solubility
Polar Protic Methanol (MeOH)32.7Highly Soluble (>100 mg/mL)Highly Soluble (>50 mg/mL)
Polar Protic Ethanol (EtOH)24.5Highly Soluble (>100 mg/mL)Soluble (~20-50 mg/mL)
Polar Aprotic Dichloromethane (DCM)9.1Highly Soluble (>100 mg/mL)Practically Insoluble (<1 mg/mL)
Polar Aprotic Ethyl Acetate (EtOAc)6.0Soluble (>50 mg/mL)Practically Insoluble (<1 mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly Soluble (>100 mg/mL)Soluble (>50 mg/mL)
Non-Polar Hexane1.9Moderately Soluble (~10 mg/mL)Insoluble

Note: Data is extrapolated from the behavior of structurally analogous piperazine-2-carboxylates and homopiperazine derivatives[6][7].

Experimental Workflows for Solubility Determination

To ensure trustworthiness and reproducibility in drug development, solubility must be measured using self-validating, standardized protocols. The "gold standard" for determining true equilibrium solubility is the Shake-Flask Method, aligned with [8][9].

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the absolute equilibrium solubility of the compound in a chosen organic solvent.

  • Preparation: Pre-saturate the target organic solvent (e.g., DCM or MeOH) to account for any atmospheric moisture absorption, which can skew the solubility of hygroscopic diazepanes[3].

  • Solid Addition: Add an excess amount of ethyl 1,4-diazepane-2-carboxylate (e.g., 200 mg) to a glass vial containing 2.0 mL of the solvent.

  • Equilibration: Seal the vial and agitate it in an isothermal shaker at 25°C (± 0.1°C) at 300 rpm for 24 to 48 hours. Causality: Extended shaking ensures the system overcomes local supersaturation and reaches true thermodynamic equilibrium[8].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes to force undissolved particulates to the bottom. Carefully filter the supernatant through a solvent-resistant 0.22 µm PTFE syringe filter to prevent colloidal dispersion[10].

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector, referencing a pre-established calibration curve.

Workflow Step1 1. Solid Addition (Excess Compound) Step2 2. Solvent Equilibration (Shake-Flask, 25°C, 24-48h) Step1->Step2 OECD 105 Standard Step3 3. Phase Separation (Centrifugation / 0.22µm Filtration) Step2->Step3 Isothermal Shaking Step4 4. Quantification (HPLC / LC-MS Analysis) Step3->Step4 Clear Supernatant Step5 5. Data Calculation (Thermodynamic Solubility) Step4->Step5 Calibration Curve

Caption: Step-by-step workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Protocol B: Kinetic Solubility (Laser Nephelometry)

For early-stage high-throughput screening (HTS) where material is scarce, kinetic solubility is preferred[11].

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Perform serial dilutions of the stock into the target aqueous/organic buffer in a 96-well plate.

  • Incubate for 2 hours at room temperature.

  • Measure the light scattering using a laser nephelometer. The onset of precipitation (increased light scattering) indicates the kinetic solubility limit.

Applications in Synthesis and Purification

The stark contrast in solubility between the free base and the dihydrochloride salt dictates synthetic strategies:

  • Selective Protection (e.g., N-Boc protection): If starting from the dihydrochloride salt[2], the reaction in DCM will be heterogeneous and sluggish. Field-proven insight: Add a stoichiometric excess of an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This neutralizes the hydrochloride salt, liberating the highly DCM-soluble free base in situ, driving the reaction to completion[12].

  • Purification via Salt Formation: The free base can be purified from non-basic organic impurities by dissolving the crude oil in EtOAc and bubbling HCl gas (or adding a solution of HCl in dioxane). The ethyl 1,4-diazepane-2-carboxylate dihydrochloride will rapidly precipitate out of the aprotic solvent as a highly pure crystalline solid, allowing for simple isolation via vacuum filtration.

References

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

  • OECD. Unclassified ENV/JM/MONO(2012)40 - Guidance on Sample Preparation and Dosimetry. Available at: [Link]

  • Bienta / Enamine Biology Services. Shake-Flask Solubility Assay Protocols. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of Ethyl 1,4-Diazepane-2-carboxylate: A Roadmap for X-ray Crystallography in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic applications, including acting as anticonvulsants, anxiolytics, and analgesics.[3] The precise three-dimensional arrangement of atoms within these molecules, which can be determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drugs.[2]

This guide provides a comprehensive technical overview of the process for determining the crystal structure of ethyl 1,4-diazepane-2-carboxylate. While a public crystal structure for this specific molecule is not currently available, this document will serve as a roadmap for researchers, detailing the necessary steps from synthesis to final structural analysis. We will use the known crystal structure of a closely related compound, ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate, as a case study to illustrate the type of valuable structural insights that can be obtained.[4]

Synthesis of Ethyl 1,4-Diazepane-2-carboxylate

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of related 1,4-diazepane derivatives. A general two-step approach is often employed, starting with the N-alkylation of a suitable pyrazole carboxylate followed by cyclization.[5] While the exact synthesis for the title compound is not detailed in the provided search results, a general procedure for similar compounds is outlined below.

Proposed Synthetic Pathway:

Synthesis Starting Materials Commercially available starting materials Step1 N-Alkylation Starting Materials->Step1 Reagents & Conditions Intermediate Alkylated Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Deprotection & Cyclization Conditions Product Ethyl 1,4-diazepane-2-carboxylate Step2->Product

Caption: A generalized synthetic workflow for 1,4-diazepane derivatives.

Experimental Protocol (Hypothetical):

A detailed experimental protocol would need to be developed and optimized. However, based on similar syntheses, the following steps provide a likely starting point:

  • N-Alkylation: A commercially available pyrazole-dicarboxylate would be alkylated with a suitable N-protected 3-bromopropylamine.

  • Purification: The resulting intermediate would be purified using column chromatography.

  • Deprotection and Cyclization: The protecting group on the nitrogen would be removed, followed by a base-mediated intramolecular cyclization to form the 1,4-diazepane ring.

  • Final Purification: The final product, ethyl 1,4-diazepane-2-carboxylate, would be purified by recrystallization or chromatography to obtain material of suitable quality for crystallization trials.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The process is influenced by numerous factors, and a systematic screening of various conditions is typically required.

Key Crystallization Techniques for Small Molecules:

Technique Principle Advantages Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.Simple to set up.The rate of evaporation can be difficult to control.
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, which slowly reduces the solubility of the compound.Good control over the rate of crystallization.Requires a careful selection of solvent/anti-solvent pairs.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids mix.Can produce high-quality crystals.Can be technically challenging to set up without disturbing the interface.
Cooling The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.Effective for compounds with a steep solubility curve.Requires precise temperature control.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is used to determine the three-dimensional arrangement of atoms.

The SCXRD Workflow:

SCXRD_Workflow Crystal High-Quality Single Crystal DataCollection X-ray Data Collection Crystal->DataCollection Mounting & Screening DataProcessing Data Processing & Reduction DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection Data (h, k, l, I, σ(I)) StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation & Analysis StructureRefinement->Validation Refined Model FinalStructure Final Crystal Structure Validation->FinalStructure CIF & PDB files

Caption: The major steps in a single-crystal X-ray diffraction experiment.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the fit between the observed and calculated diffraction data.

  • Structure Validation: The final refined structure is validated to ensure its chemical and geometric reasonableness.

Case Study: Insights from a Related Structure

While the crystal structure of ethyl 1,4-diazepane-2-carboxylate is not available, the structure of ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate provides valuable insights into the likely conformation of the 1,4-diazepane ring.[4]

Key Structural Features:

Parameter Observation in the Case Study Implication for the Target Molecule
Ring Conformation The diazepane ring adopts a chair conformation.[4]The 1,4-diazepane ring in the target molecule is also likely to adopt a low-energy chair or twist-boat conformation.
Substituent Orientation The substituents on the diazepane ring will occupy specific axial or equatorial positions.The orientation of the ethyl carboxylate group at the 2-position will significantly influence the molecule's overall shape and potential interactions with biological targets.
Intermolecular Interactions The crystal packing is stabilized by N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions.[4]The presence of N-H and carbonyl groups in the target molecule suggests that hydrogen bonding will play a crucial role in its crystal packing.

The crystal structure of the case study compound reveals that there are two independent molecules in the asymmetric unit, indicating the possibility of conformational polymorphism.[4] The diazepane rings in both molecules adopt chair conformations.[4] The mean planes of these rings form different dihedral angles with the neighboring benzene rings.[4]

Data Interpretation and Validation: Ensuring Scientific Rigor

The final output of a crystal structure determination is a crystallographic information file (CIF), which contains all the information about the crystal structure. It is essential to critically evaluate the quality of the structure.

Key Validation Metrics:

  • R-factors (R1, wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good refinement.

  • Residual Electron Density: The difference electron density map should be relatively flat, with no large positive or negative peaks.

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges.

Conclusion: The Power of Structural Insight in Drug Development

Determining the crystal structure of a molecule like ethyl 1,4-diazepane-2-carboxylate provides invaluable information for drug discovery and development. It allows for a detailed understanding of the molecule's three-dimensional shape, conformation, and potential intermolecular interactions. This knowledge is critical for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The workflow outlined in this guide provides a clear path for researchers to obtain these crucial structural insights.

References

  • Jagadeesan, G., Sethusankar, K., Selvakumar, P., Thennarasu, S., & Mandal, A. B. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525–o1526. [Link]

  • Romba, I., et al. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]

  • Hassine, M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 195-206. [Link]

  • Natarajan, M., Hussain, A., Kingsbury, J. S., & Kawamata, Y. (2018). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][5]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • PubChem. (n.d.). Ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
  • Navarrete-Vázquez, G., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • PubChem. (n.d.). 2-(3-Oxobutoxy)ethyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Miranda, L. D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o864-o865. [Link]

  • Qucosa. (n.d.). benzo[d,f][3][4]diazepines, Dibenzo[d,f][3][4]diazepinones, and. Retrieved from [Link]

  • ResearchGate. (2015). Crystal Structure of Ethyl 4-(2-Ch. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 1,4-Diazepane-2-Carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse molecular architectures with a wide range of pharmacological activities. This guide focuses on a specific, yet important derivative: ethyl 1,4-diazepane-2-carboxylate. This molecule serves as a key building block and intermediate in the synthesis of more complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of its chemical identity, synthesis, commercial availability, and potential applications, with the goal of empowering researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physicochemical properties. Ethyl 1,4-diazepane-2-carboxylate is most commonly available and referenced in its dihydrochloride salt form.

PropertyValueSource
Chemical Name Ethyl 1,4-diazepane-2-carboxylate dihydrochlorideN/A
CAS Number 1864013-88-6[1]
Molecular Formula C₈H₁₆N₂O₂ · 2HClN/A
Molecular Weight 245.15 g/mol N/A
Purity Typically ≥99%[1]
Physical Form Solid[2]
Storage Temperature Inert atmosphere, 2-8°C[3]

It is crucial to distinguish this compound from its isomer, ethyl 1,4-diazepane-1-carboxylate (CAS Number: 18739-39-4), where the ethyl carboxylate group is attached to the nitrogen at position 1 instead of the carbon at position 2. This structural difference significantly impacts the molecule's reactivity and potential applications.

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available synthesis protocol for ethyl 1,4-diazepane-2-carboxylate is not extensively documented in readily accessible literature, its synthesis can be inferred from established methods for creating similar 1,4-diazepane structures. The general approach often involves the cyclization of a diamine with a suitable dicarbonyl or an equivalent synthon.

A plausible synthetic strategy would involve the use of a protected 2,4-diaminobutyric acid derivative, followed by esterification and cyclization with a two-carbon unit. The following is a generalized, conceptual protocol based on common organic synthesis techniques for related compounds.

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A Protected 2,4-Diaminobutyric Acid S1 Step 1: Esterification A->S1 B Ethanol B->S1 C Two-Carbon Cyclizing Agent (e.g., Glyoxal derivative) S2 Step 2: Cyclization C->S2 S1->S2 S3 Step 3: Deprotection S2->S3 S4 Step 4: Salt Formation S3->S4 FP Ethyl 1,4-Diazepane-2-carboxylate Dihydrochloride S4->FP

Caption: Conceptual workflow for the synthesis of Ethyl 1,4-Diazepane-2-carboxylate Dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of Protected 2,4-Diaminobutyric Acid

  • Suspend the N-protected 2,4-diaminobutyric acid in anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl ester.

Causality: The use of thionyl chloride in ethanol generates ethyl chloroformate in situ, which is a standard and efficient method for the esterification of carboxylic acids. The protecting groups on the amino functions are crucial to prevent side reactions.

Step 2: Cyclization

  • Dissolve the crude ethyl ester from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a suitable two-carbon cyclizing agent (e.g., a protected glyoxal derivative) and a mild base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The cyclization forms the seven-membered diazepine ring. The choice of the cyclizing agent and base is critical to control the reaction rate and minimize side products.

Step 3: Deprotection

  • Dissolve the crude cyclized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a deprotecting agent appropriate for the protecting groups used (e.g., trifluoroacetic acid for Boc groups or hydrogenolysis for Cbz groups).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure.

Causality: This step removes the protecting groups from the nitrogen atoms, yielding the free base of ethyl 1,4-diazepane-2-carboxylate.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield ethyl 1,4-diazepane-2-carboxylate dihydrochloride.

Causality: The formation of the dihydrochloride salt often improves the stability and handling characteristics of the compound, making it easier to purify and store.

Applications in Research and Drug Development

The 1,4-diazepine nucleus is a versatile scaffold with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[4][5] Ethyl 1,4-diazepane-2-carboxylate, as a functionalized building block, is of significant interest to medicinal chemists for the following reasons:

  • Scaffold for Library Synthesis: The presence of two secondary amines and an ethyl ester provides three points for diversification, making it an ideal starting material for the creation of compound libraries for high-throughput screening.

  • Introduction of Chirality: The carbon at the 2-position is a chiral center, allowing for the synthesis of stereochemically defined molecules, which is crucial for optimizing drug-target interactions.

  • Peptidomimetics: The diazepine ring can act as a constrained dipeptide mimic, which can be used to design inhibitors of proteases or to modulate protein-protein interactions.

While specific applications for ethyl 1,4-diazepane-2-carboxylate are not extensively reported, related 1,4-diazepane-2-ones have been identified as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a target for autoimmune and inflammatory diseases.[6]

G cluster_0 Core Scaffold cluster_1 Functionalization Points cluster_2 Synthetic Modifications cluster_3 Potential Therapeutic Areas A Ethyl 1,4-Diazepane-2-Carboxylate N1 N-1 Position A->N1 N4 N-4 Position A->N4 C2_ester C-2 Ester A->C2_ester Alkylation Alkylation / Arylation N1->Alkylation Acylation Acylation N1->Acylation N4->Alkylation N4->Acylation Amidation Amidation C2_ester->Amidation CNS CNS Disorders (Antipsychotic, Anxiolytic) Alkylation->CNS Inflammation Inflammation Alkylation->Inflammation Oncology Oncology Acylation->Oncology Infectious_Diseases Infectious Diseases Amidation->Infectious_Diseases

Caption: Potential drug discovery pathways utilizing Ethyl 1,4-Diazepane-2-Carboxylate.

Commercial Availability

Ethyl 1,4-diazepane-2-carboxylate dihydrochloride is available from a number of specialized chemical suppliers. Researchers should always verify the purity and identity of the compound upon receipt through appropriate analytical techniques.

SupplierProduct NameCAS NumberPurity
Shanghai Scochem Technology Co., Ltd.Ethyl 1,4-diazepane-2-carboxylate dihydrochloride1864013-88-699%
Sigma-Aldrich1-Ethyl-1,4-diazepane dihydrochloride1219843-83-095%
ChemBridge1-ethyl-1,4-diazepane dihydrochloride1219843-83-095%

Note: The Sigma-Aldrich and ChemBridge products are for the isomeric 1-ethyl-1,4-diazepane dihydrochloride and are listed for informational purposes. Researchers should carefully verify the structure of the desired compound from the supplier.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling ethyl 1,4-diazepane-2-carboxylate dihydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For the related compound, 1-ethyl-1,4-diazepane dihydrochloride, the following hazard statements are noted: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2] While specific data for the 2-carboxylate isomer is not available, similar precautions should be taken.

Conclusion

Ethyl 1,4-diazepane-2-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its trifunctional nature allows for extensive chemical modification, making it an attractive starting point for the development of diverse chemical libraries. While detailed synthetic procedures and specific biological applications for this particular molecule are still emerging, the broader importance of the 1,4-diazepane scaffold in medicinal chemistry underscores its potential. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their drug discovery programs.

References

  • Golebiowski, A., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(5), 891-894*. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729*. [Link]

  • Bouzroura, S., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 138-147*. [Link]

  • de la Torre, M. C., & Gotor, V. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11860*. [Link]

  • Ocaña, A., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 1,4-Diazepane-2-Carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system stands out as a "privileged scaffold." Its inherent three-dimensional structure, conferred by the flexible seven-membered ring, provides an exceptional framework for presenting pharmacophoric elements in a defined spatial arrangement. This conformational flexibility allows for optimal interaction with a wide array of biological targets. The presence of two nitrogen atoms at the 1 and 4 positions offers multiple points for chemical diversification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Consequently, the 1,4-diazepane core is a recurring motif in a variety of biologically active agents, including antipsychotics, anxiolytics, anticonvulsants, and anticancer compounds.[1][2][3]

Ethyl 1,4-diazepane-2-carboxylate emerges as a particularly strategic building block for leveraging the potential of this scaffold. The ethyl ester at the 2-position provides a versatile handle for further elaboration into amides, alcohols, or other functional groups, while the two secondary amines at the 1 and 4 positions are poised for differential functionalization. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of ethyl 1,4-diazepane-2-carboxylate in drug discovery campaigns.

Physicochemical Properties and Reactivity

Ethyl 1,4-diazepane-2-carboxylate is typically available as a dihydrochloride salt, which enhances its stability and shelf-life. The free base is a chiral diamine with an ethyl ester functionality. The two nitrogen atoms exhibit different steric and electronic environments, which can be exploited for selective functionalization under carefully controlled conditions. The N1 nitrogen, being adjacent to the stereocenter and the ester group, is generally more sterically hindered than the N4 nitrogen.

Core Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps, rationale for reagent choice, and expected outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of Ethyl 1,4-Diazepane-2-Carboxylate Dihydrochloride

A common and efficient method for the synthesis of the 1,4-diazepane ring is the cyclization of a suitable diamine with a di-electrophile.[4] In this case, ethylenediamine serves as the dinucleophile and ethyl 2,3-dibromopropanoate as the di-electrophile.

Workflow for the Synthesis of Ethyl 1,4-Diazepane-2-Carboxylate

reagents Ethylenediamine Ethyl 2,3-dibromopropanoate Na2CO3, Acetonitrile reaction Cyclization (Reflux, 24-48h) reagents->reaction 1 workup Aqueous Work-up (Filtration, Extraction) reaction->workup 2 purification Column Chromatography (Silica gel, DCM/MeOH) workup->purification 3 salt_formation Salt Formation (HCl in Et2O) purification->salt_formation 4 product Ethyl 1,4-diazepane-2-carboxylate dihydrochloride salt_formation->product 5

Caption: Synthetic workflow for ethyl 1,4-diazepane-2-carboxylate.

Step-by-Step Procedure:

  • To a stirred solution of ethylenediamine (2.0 eq) and sodium carbonate (3.0 eq) in acetonitrile (0.1 M), add a solution of ethyl 2,3-dibromopropanoate (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol.

  • Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether to precipitate the dihydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain ethyl 1,4-diazepane-2-carboxylate dihydrochloride.

Expected Outcome: A white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Selective N-Boc Protection

For selective functionalization of the two nitrogen atoms, a protection strategy is often necessary. The following protocol describes the mono-protection of the more sterically accessible N4-position with a tert-butyloxycarbonyl (Boc) group.

Step-by-Step Procedure:

  • Suspend ethyl 1,4-diazepane-2-carboxylate dihydrochloride (1.0 eq) in dichloromethane (0.1 M).

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-Boc protected product.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography (silica gel, ethyl acetate/hexanes).

Causality: The use of slightly more than one equivalent of Boc₂O under these conditions favors mono-protection, primarily at the less sterically hindered N4 position. The triethylamine is crucial to neutralize the hydrochloride salt and facilitate the reaction.

Protocol 3: N-Alkylation and N-Arylation

The secondary amines of the diazepane ring are readily functionalized via N-alkylation or N-arylation reactions.

Workflow for N-Functionalization

start Ethyl 1,4-diazepane-2-carboxylate (or N-protected derivative) alkylation N-Alkylation (Alkyl halide, Base) start->alkylation arylation N-Arylation (Aryl halide, Catalyst, Base) start->arylation product_alk N-Alkyl-ethyl 1,4-diazepane- 2-carboxylate alkylation->product_alk product_ar N-Aryl-ethyl 1,4-diazepane- 2-carboxylate arylation->product_ar

Caption: General workflows for N-alkylation and N-arylation.

A. N-Alkylation (Reductive Amination): [5]

  • Dissolve ethyl 1,4-diazepane-2-carboxylate (or its N-Boc protected version) (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol or a mixture of methanol and chloroform (0.1 M).

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

B. N-Arylation (Buchwald-Hartwig Amination):

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), ethyl 1,4-diazepane-2-carboxylate (or its N-Boc protected version) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Ester Hydrolysis and Amide Coupling

The ethyl ester provides a convenient entry to a carboxylic acid, which can then be coupled with a wide range of amines to generate diverse amide libraries.

A. Ester Hydrolysis:

  • Dissolve ethyl 1,4-diazepane-2-carboxylate (or its N-functionalized derivative) (1.0 eq) in a mixture of THF/methanol/water (3:1:1).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Dry the combined organic layers and concentrate to yield the carboxylic acid.

B. Amide Coupling:

  • Dissolve the carboxylic acid from the previous step (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (0.1 M).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC.

Coupling Reagent SystemTypical SolventBaseKey Advantages
EDC/HOBtDMF, DCMDIPEA, Et₃NCost-effective, water-soluble byproducts.
HATU/DIPEADMFDIPEAFast reaction times, high yields, low epimerization.
BOP-Cl/Et₃NDCMEt₃NEffective for hindered amines.
Protocol 5: Reduction of Ethyl Ester to Primary Alcohol

Reduction of the ester to the corresponding primary alcohol introduces a new point for diversification.

Step-by-Step Procedure:

  • To a stirred solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the N-protected ethyl 1,4-diazepane-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF and ethyl acetate.

  • Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Causality: LiAlH₄ is a powerful reducing agent necessary for the reduction of esters.[6] A Boc-protecting group on the nitrogen is recommended to avoid side reactions. The Fieser workup is a safe and effective method for quenching the reaction and precipitating the aluminum salts, simplifying the purification process.

Application in Drug Discovery: Case Studies

While specific examples starting directly from ethyl 1,4-diazepane-2-carboxylate are proprietary or less frequently published, the utility of this building block can be inferred from the synthesis of numerous bioactive molecules containing a substituted 1,4-diazepane-2-carboxamide or a (1,4-diazepan-2-yl)methanol core. For instance, the synthesis of potent orexin receptor antagonists for the treatment of sleep disorders has utilized substituted diazepane scaffolds.[7] Similarly, inhibitors of LFA-1, relevant for autoimmune diseases, have been developed based on 1,4-diazepane-2-ones, which can be accessed from the corresponding amino esters.

Conclusion

Ethyl 1,4-diazepane-2-carboxylate is a high-value building block for the synthesis of compound libraries targeting a diverse range of therapeutic areas. Its three points of functionalization allow for the creation of complex and spatially diverse molecules. The protocols outlined in this guide provide a robust starting point for the incorporation of this versatile scaffold into drug discovery programs. Careful selection of protecting group strategies and reaction conditions, as detailed herein, will enable the efficient and selective synthesis of novel chemical entities with the potential for significant biological activity.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Gadek, T. R., Burdick, D. J., McDowell, R. S., & Stanley, M. S. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 519-522. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11755-11765. [Link]

  • Ramesh, D., Kumaraswamy, M. N., & Nagarsha, K. M. (2020). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical, Chemical and Biological Sciences, 10(3), 88-96. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • El-Sayed, N. N. E. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. Der Pharma Chemica, 6(6), 349-359. [Link]

  • Dzedulionytė, K., Veikšaitė, M., Morávek, V., Malinauskienė, V., Račkauskienė, G., Šačkus, A., ... & Arbačiauskienė, E. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8666. [Link]

  • Böhm, A., Kniess, T., & Pietzsch, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(30), 21568-21579. [Link]

  • Kato, K. (2014).
  • Lahuerta, M., & Salgado, A. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Benzodiazepines. [Link]

  • Rao, K. S., & Kumar, P. S. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Jagadeesan, G., Sethusankar, K., Selvakumar, P., Thennarasu, S., & Mandal, A. B. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525-6. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • El-Sayed, N. N. E. (2014). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 6(6), 349-359. [Link]

  • Xiao, D., & Zhang, X. (2002). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium (IV) I. Angewandte Chemie International Edition, 41(18), 3455-3457. [Link]

  • Cox, C. D., Coleman, P. J., & Breslin, M. J. (2010). Substituted diazepan compounds as orexin receptor antagonists. EP2392572A1.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]

  • Scott, R. W., & DeMong, D. E. (2004). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 15(5), 784-786. [Link]

  • Bream, R. N., et al. (2024). Diazepane Derivatives, Processes for their Preparation, and Uses thereof for the Amelioration, Prevention and/or Treatment of Mental and Neurological Diseases. US20240246957A1.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

  • Actelion. (2007). DIAZEPAN DERIVATIVES MODULATORS OF CHEMOKINE RECEPTORS. EP 2010506 B1. [Link]

  • Boufroura, H., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 138-147. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

Sources

Application Note: Incorporating Ethyl 1,4-Diazepane-2-Carboxylate into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition from native peptides to peptidomimetics is a critical phase in drug development, aimed at overcoming inherent limitations such as poor oral bioavailability, rapid proteolytic degradation, and lack of receptor selectivity. The incorporation of conformationally restricted scaffolds is a cornerstone of this process. Ethyl 1,4-diazepane-2-carboxylate (a homopiperazine derivative) serves as a highly versatile, bifunctional building block for these modifications.

Causality of the Scaffold: The 7-membered 1,4-diazepane ring introduces severe steric constraints on the ϕ and ψ dihedral angles of the peptide backbone. This restriction forces the localized peptide sequence into stable secondary structures (e.g., β -turns), which are frequently the bioactive conformations recognized by target receptors or enzymes. Furthermore, the incorporation of homopiperazine units has been proven to significantly enhance the aqueous solubility of highly hydrophobic peptide and peptoid sequences without altering their side-chain pharmacophores, primarily because the protonated secondary amine disrupts hydrophobic aggregation 1.

Target Applications in Drug Design

  • Matrix Metalloproteinase (MMP) Inhibitors: 1,4-Diazepane-2-carboxylic acid derivatives are extensively utilized to design non-hydroxamate MMP-2 and MMP-9 inhibitors. The diazepane core optimally positions the zinc-binding group (ZBG) while directing hydrophobic substituents into the deep S1' specificity pocket of the enzyme, effectively halting extracellular matrix (ECM) degradation in oncology models 2.

  • Kinase Inhibitors: Homopiperazine scaffolds are employed as rigid spacers in chimeric protein kinase B (PKB/Akt) inhibitors, linking ATP mimetics to substrate-mimicking peptides to achieve dual-site inhibition 3.

MMP_Inhibition MMP Matrix Metalloproteinase (MMP-2/9) Inhibition Enzyme Inhibition (Reduced ECM Degradation) MMP->Inhibition Blocked by Mimetic Diazepane 1,4-Diazepane Peptidomimetic Zinc Catalytic Zinc Ion (Zn2+) Diazepane->Zinc Chelates S1_Pocket Hydrophobic S1' Pocket Diazepane->S1_Pocket Occupies Zinc->MMP Essential for activity S1_Pocket->MMP Determines specificity

Mechanism of MMP-2/9 inhibition by 1,4-diazepane-based peptidomimetics.

Preparation of the Building Block for SPPS

Ethyl 1,4-diazepane-2-carboxylate cannot be directly used in standard Solid-Phase Peptide Synthesis (SPPS). The ethyl ester must be hydrolyzed, and the two secondary amines (N1 and N4) must be orthogonally protected to prevent polymerization and allow directional peptide chain elongation.

Protocol 1: Saponification and Orthogonal Protection

Causality: The N4 position is less sterically hindered than the N1 position (which is adjacent to the C2 carboxylate). By exploiting this steric difference, we can selectively protect N4 with a Boc group, leaving N1 available for Fmoc protection, creating a building block perfectly suited for Fmoc-SPPS.

Materials:

  • Ethyl 1,4-diazepane-2-carboxylate dihydrochloride

  • LiOH·H₂O, THF, Methanol

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

  • Boc₂O (Di-tert-butyl dicarbonate)

Step-by-Step Methodology:

  • Saponification: Dissolve ethyl 1,4-diazepane-2-carboxylate (1 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3 eq) and stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor via TLC. The high Rf ester spot should disappear. Acidify a 10 µL aliquot and confirm the mass of the free acid via LC-MS.

  • Regioselective N4-Boc Protection: Adjust the pH of the reaction mixture to 9.0 using 1M NaOH. Add Boc₂O (1.1 eq) dropwise at 0°C. Stir for 6 hours at room temperature.

  • N1-Fmoc Protection: To the same reaction vessel, add Fmoc-OSu (1.1 eq) and NaHCO₃ (2 eq) to maintain basicity. Stir overnight at room temperature.

  • Workup & Isolation: Acidify the mixture to pH 3.0 using 1M HCl. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N1-Fmoc-N4-Boc-1,4-diazepane-2-carboxylic acid.

G N1 Starting Material: Ethyl 1,4-diazepane-2-carboxylate N2 Saponification (LiOH) & N-Protection (Fmoc-Cl/Boc2O) N1->N2 N3 Fmoc-1,4-diazepane-2-carboxylic acid N2->N3 N4 Solid-Phase Peptide Synthesis (SPPS) Coupling via HATU/DIPEA N3->N4 N5 TFA Cleavage & Global Deprotection N4->N5 N6 Conformationally Restricted Peptidomimetic N5->N6

Workflow for the preparation and SPPS incorporation of ethyl 1,4-diazepane-2-carboxylate.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a 7-membered cyclic amino acid analog is notoriously difficult due to the severe steric hindrance around both the secondary amine and the carboxylic acid. Standard coupling reagents (like DIC/HOBt) often result in incomplete couplings, leading to deletion sequences.

Protocol 2: Sterically Hindered Coupling on Resin

Causality of Reagent Choice: We utilize HATU combined with DIPEA. HATU is a highly reactive uronium salt specifically suited for sterically hindered secondary amines. It forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates aminolysis while minimizing epimerization at the chiral C2 center of the diazepane ring.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (or Wang resin, depending on the desired C-terminus) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve the synthesized N1-Fmoc-N4-Boc-1,4-diazepane-2-carboxylic acid (3 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6 eq). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours (extended coupling time is required due to steric bulk).

  • Validation (Self-Validating Step): Perform a Kaiser test on a few resin beads. If coupling to a primary amine, the beads should be colorless (negative). Note: If the preceding amino acid was a secondary amine (e.g., proline), use the Chloranil test instead.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA (1:2) in DMF for 10 minutes to cap any unreacted amines, preventing the formation of complex deletion peptides.

  • Chain Elongation: Repeat Fmoc deprotection and couple subsequent amino acids to the N1-position of the diazepane ring. Crucial Insight: The N1-amine of the diazepane is exceptionally hindered. Subsequent couplings onto this amine mandate double coupling cycles (2 × 2 hours) with HATU/DIPEA.

Cleavage and Post-Cleavage Analysis

Protocol 3: Global Deprotection and Cleavage
  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5). The TIPS acts as a scavenger to catch reactive carbocations generated during Boc removal.

  • Reaction: Add the cocktail to the resin and agitate for 2.5 hours at room temperature. This removes the N4-Boc group, any side-chain protecting groups, and cleaves the peptidomimetic from the resin.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into cold (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with fresh cold ether.

  • Purification: Dissolve the crude pellet in a minimum amount of water/acetonitrile and purify via Preparative HPLC using a C18 column and a H₂O/MeCN (0.1% TFA) gradient.

Quantitative Data: Impact of 1,4-Diazepane Incorporation

The incorporation of the 1,4-diazepane scaffold significantly alters the physicochemical and pharmacokinetic properties of the resulting peptidomimetic compared to its linear counterpart.

Property / MetricStandard Linear Peptide1,4-Diazepane PeptidomimeticCausality / Mechanism
Aqueous Solubility < 0.1 mg/mL> 5.0 mg/mLThe protonated N4 amine disrupts hydrophobic aggregation and increases polarity.
Proteolytic Half-Life (Serum) ~ 15 - 30 mins> 12 hoursThe unnatural 7-membered ring is not recognized by endogenous proteases.
MMP-9 IC₅₀ (Binding Affinity) > 10 µM10 - 50 nMThe rigid scaffold correctly vectors the pharmacophore into the S1' pocket.
Coupling Efficiency (SPPS) > 98% (DIC/HOBt)85 - 90% (HATU/DIPEA)Steric hindrance at the C2 carboxylate and N1 amine reduces reaction kinetics.

References

  • Water soluble hydrophobic peptoids via a minor backbone modification Technion - Israel Institute of Technology URL
  • National Institutes of Health (PMC)
  • Google Patents (US7407939B2)

Sources

Application Note: Regioselective Buchwald-Hartwig Cross-Coupling of Ethyl 1,4-Diazepane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Homopiperazines (1,4-diazepanes) are privileged scaffolds in modern drug discovery, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and enhance target affinity. They are prominent structural motifs in the design of 5-HT7 receptor antagonists [1] and CaV1.3 calcium channel inhibitors [2].

Ethyl 1,4-diazepane-2-carboxylate (CAS: 850786-98-0) is a particularly valuable bifunctional building block, offering a cyclic diamine core alongside a functionalizable ester moiety. However, functionalizing this molecule via C–N cross-coupling presents two major synthetic hurdles:

  • Regiocontrol: Differentiating between the two secondary amines (N1 and N4) without relying on inefficient orthogonal protecting group strategies.

  • Chemoselectivity: Preserving the base-sensitive ethyl ester under the alkaline conditions typically required for palladium-catalyzed aminations.

This application note provides a self-validating, highly optimized protocol for the regioselective N4-arylation of ethyl 1,4-diazepane-2-carboxylate, detailing the causality behind catalyst, ligand, and base selection.

Mechanistic Insights & Strategic Considerations

Regioselectivity via Steric Differentiation

The 1,4-diazepane ring contains two distinct nitrogen atoms. The N1 position is highly sterically encumbered by the adjacent ethyl carboxylate group at C2. Conversely, the N4 position is distal and relatively unhindered.

In palladium-catalyzed Buchwald-Hartwig aminations, the oxidative addition complex (L-Pd(Ar)(X)) is exquisitely sensitive to the steric bulk of the incoming amine nucleophile. By employing a sterically demanding biaryl phosphine ligand (e.g., RuPhos), the catalyst selectively binds and undergoes reductive elimination exclusively at the N4 position. This steric differentiation allows for the synthesis of mono-arylated products with >19:1 regioselectivity.

Regioselectivity Substrate Ethyl 1,4-diazepane -2-carboxylate N1 N1 Position (Sterically Hindered) Substrate->N1 C2-Ethyl Ester N4 N4 Position (Unhindered) Substrate->N4 Distal from Ester Result1 No Reaction / Trace N1->Result1 Pd-Catalyst Blocked Result2 Major Product (N4-Arylated) N4->Result2 Favorable Coupling

Figure 1: Logical relationship of steric hindrance driving N4-regioselective arylation.

Base and Catalyst Selection
  • Base Selection: The most common bases for Buchwald-Hartwig aminations are strong alkoxides (e.g., NaOtBu). However, applying NaOtBu to ethyl 1,4-diazepane-2-carboxylate leads to rapid ester saponification, Claisen condensations, or intermolecular transamidation. To preserve the ester, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ are mandatory[4].

  • Catalyst Selection: Because mild bases slow down the amine deprotonation step of the catalytic cycle, a highly active precatalyst is required to maintain turnover and prevent catalyst decomposition. Third-generation (G3) palladacycles, such as RuPhos Pd G3 , generate the active mono-ligated Pd(0) species instantaneously under mild conditions, making them ideal for resisting deactivation while promoting challenging couplings [3].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization screens, demonstrating the causality behind the final protocol choices.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / BINAPNaOtBuToluene110<10%Complete ester saponification/degradation.
2Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10045%Slow conversion; catalyst deactivation over time.
3RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 80 92% Optimal regioselectivity (>19:1); ester intact.
4BrettPhos Pd G3Cs₂CO₃Toluene8085%Good conversion, but trace bis-arylation observed.

Experimental Workflow & Protocol

Workflow A 1. Reagent Preparation (Glovebox/Schlenk) B 2. Catalyst Activation (RuPhos Pd G3 + Cs2CO3) A->B Degassed Solvent C 3. Substrate Addition (Aryl Halide + Diazepane) B->C Active L-Pd(0) D 4. Cross-Coupling (1,4-Dioxane, 80°C, 12h) C->D Controlled Heating E 5. Quench & Extraction (Aqueous Workup) D->E Full Conversion F 6. Purification (Flash Chromatography) E->F Crude Organic Phase

Figure 2: Standardized workflow for regioselective Buchwald-Hartwig amination of diazepanes.

Step-by-Step Methodology

1. Reagent Preparation (Inert Atmosphere) In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with RuPhos Pd G3 (2 mol%, 0.02 equiv), RuPhos ligand (2 mol%, 0.02 equiv), and anhydrous Cs₂CO₃ (1.5 equiv).

2. Substrate Addition Add the aryl halide (1.0 equiv). Note: If the aryl halide is a liquid, it should be added outside the glovebox via a microsyringe under a positive flow of nitrogen.

3. Solvent & Amine Addition Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl halide. Subsequently, add ethyl 1,4-diazepane-2-carboxylate (1.2 equiv). Causality Check: The slight stoichiometric excess of the diazepane ensures complete consumption of the aryl halide while statistically minimizing the risk of bis-arylation.

4. Reaction & In-Process Controls (Self-Validation) Seal the Schlenk tube, remove it from the glovebox, and stir at 80 °C for 12–24 hours. Self-Validating Step: Monitor the reaction via LC-MS at t = 2h and t = 12h. The presence of the unreacted aryl halide alongside the emergence of a single major product mass (M+H) confirms successful N4-arylation. The absence of an (M-28) or (M-46) peak confirms the ethyl ester moiety remains perfectly intact.

5. Workup Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 5 mL).

6. Purification Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. Pro-Tip: Use a gradient of Dichloromethane (DCM) / Methanol (MeOH) containing 1% Triethylamine (Et₃N). The basic modifier prevents the secondary N1 amine from streaking on the acidic silica, ensuring sharp elution bands and high isolated yields.

Troubleshooting Guide

Observed IssuePotential CauseScientific Solution
Ester Hydrolysis Base is too strong or solvent is wet.Strictly use anhydrous Cs₂CO₃. Ensure 1,4-dioxane is stored over molecular sieves.
Low Conversion / Catalyst Death Oxidative addition is too slow, or heteroarene coordination poisons Pd.Switch from simple Pd salts to G3/G4 precatalysts (e.g., RuPhos Pd G3) to ensure immediate generation of the active L-Pd(0) species [3].
Bis-Arylation (N1 and N4) Excess aryl halide or excessive heating.Strictly control stoichiometry (1.0 equiv Ar-X to 1.2 equiv diazepane). Do not exceed 80 °C.
Hydrodehalogenation Moisture present or β-hydride elimination from the base.Rigorously dry all reagents. Degas solvents via freeze-pump-thaw to prevent side reactions [4].

References

  • Strekowski, L., et al. "Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls." Molecules, 2016.[Link]

  • Kim, H., et al. "Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors." ACS Omega, 2022.[Link]

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." Massachusetts Institute of Technology (DSpace), 2021.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,4-Diazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 1,4-diazepane-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a seven-membered ring system, the 1,4-diazepane core presents unique synthetic challenges compared to more common five- and six-membered rings. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of a seven-membered ring like ethyl 1,4-diazepane-2-carboxylate is a common issue stemming from several factors. The primary challenge is overcoming the entropic barrier to forming a medium-sized ring and avoiding competing intermolecular reactions.

Causality & Solutions:

  • Intermolecular Side Reactions: The most significant cause of low yield is often the competition between the desired intramolecular cyclization and intermolecular polymerization or dimerization. When starting material molecules react with each other instead of with themselves, they form long chains or dimers, consuming reagents and reducing the yield of the target cyclic product.

    • Solution: High-Dilution Conditions. To favor the intramolecular reaction, the concentration of the reactants must be kept very low. This is achieved by using a large volume of solvent and adding the substrate slowly over an extended period (e.g., via syringe pump). This "pseudo-dilution" or "high-dilution" principle ensures that an individual molecule is more likely to find its own reactive tail than to encounter another molecule.

  • Incorrect Reaction Stoichiometry or Reagent Quality: Working with diamines like ethylenediamine requires care as they can be hygroscopic and absorb CO₂ from the air, altering their effective molar mass.[1]

    • Solution: Reagent Verification. Use freshly distilled or purchased ethylenediamine.[1] Ensure accurate molar equivalents of all reactants. If using a salt form (e.g., hydrochloride), ensure the appropriate amount of base is added to liberate the free amine.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. For instance, in reductive amination approaches, the pH must be carefully controlled to facilitate imine formation without deactivating the reducing agent.[2][3]

    • Solution: Systematic Optimization. Systematically vary one parameter at a time (e.g., temperature, solvent polarity, choice of reducing agent) to find the optimal conditions. The table below summarizes common conditions for related cyclizations.

Table 1: Summary of Conditions for Related Diazepane Syntheses

Synthetic Approach Reagents & Catalyst Solvent Temperature Typical Yields Reference
Reductive Amination Amino-ketone, NaBH(OAc)₃ Dichloromethane Room Temp 38-65% [2]
Domino Process 1,2-Diamine, Ketoester Solvent-free or Ethanol Room Temp 83-95% [4]

| N-Alkylation/Cyclization | Diamine, Dihalide | Acetonitrile, K₂CO₃ | Reflux | ~45% (multi-step) |[5] |

  • Product Instability or Degradation: The product itself may be unstable under the reaction or workup conditions (e.g., prolonged exposure to strong acid or base).

    • Solution: Mild Workup. Use mild workup procedures, such as quenching the reaction with a buffered solution and extracting with an appropriate organic solvent. Minimize exposure to high temperatures during solvent removal.

Question 2: I am observing significant side product formation. How can I identify and minimize these impurities?

Answer: Side product formation is intimately linked to low yields. The key is to understand the likely alternative reaction pathways and adjust conditions to disfavor them.

Common Side Products & Mitigation Strategies:

  • Piperazine (6-membered ring) Formation: If the synthetic strategy involves a precursor that can cyclize in multiple ways, the formation of a thermodynamically stable six-membered piperazine ring can compete with the desired seven-membered diazepane. This is particularly relevant in syntheses starting from precursors with flexible chains.

    • Mitigation: Choose starting materials that are conformationally pre-disposed to 7-membered ring closure. For example, using a more rigid precursor can guide the cyclization pathway. The domino process involving 1,2-diamines and specific ketoesters is highly effective at selectively forming the 1,4-diazepane ring.[4]

  • Oligomers and Polymers: As discussed in the previous question, these are the result of intermolecular reactions.

    • Mitigation: Employ high-dilution conditions as the primary strategy.

  • N,N'-Dialkylation (in alkylation routes): When using alkylating agents to construct the ring, it's possible for both nitrogen atoms of a second ethylenediamine molecule to react with the alkylating agent, leading to undesired byproducts.[6][7]

    • Mitigation: Use a large excess of the diamine relative to the alkylating agent to favor mono-alkylation, followed by the intramolecular cyclization step.

The diagram below illustrates the competition between the desired intramolecular cyclization for diazepane formation and the undesired intermolecular polymerization pathway.

G cluster_0 Reaction Pathways for Linear Precursor A Linear Amino-Aldehyde Precursor B Intramolecular Cyclization A->B Favorable under High Dilution D Intermolecular Reaction A->D Favorable under High Concentration C Ethyl 1,4-Diazepane-2-carboxylate (Desired Product) B->C E Polymer/Oligomer (Side Product) D->E

Caption: Competing reaction pathways in diazepane synthesis.

Question 3: The purification of my final product is challenging. What strategies can I employ?

Answer: Ethyl 1,4-diazepane-2-carboxylate is a polar molecule with two basic nitrogen atoms and an ester group. This combination can make purification by standard silica gel chromatography difficult due to strong binding and peak tailing.

Purification Strategies:

  • Column Chromatography on Alternative Media:

    • Alumina (Basic or Neutral): For basic compounds, alumina is often a better choice than silica gel as it minimizes strong acid-base interactions that cause tailing. Start with a non-polar eluent and gradually increase the polarity.

    • Amine-Treated Silica: Pre-treating standard silica gel with a small amount of a volatile amine (like triethylamine, ~1%) in the eluent system can cap the acidic silanol groups, leading to much-improved peak shape for basic analytes.

  • Crystallization: If the product is a solid, crystallization is an excellent method for obtaining high purity material.

    • Method: Attempt to crystallize the freebase from a variety of solvent systems (e.g., ethyl acetate/hexanes, ethanol/ether).

    • Salt Formation: If the freebase is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride, oxalate). Salts are often highly crystalline and can be purified by recrystallization, then converted back to the freebase if necessary.

  • Distillation: If the product is a thermally stable liquid, Kugelrohr or short-path distillation under high vacuum can be an effective purification method, especially for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic strategies for preparing ethyl 1,4-diazepane-2-carboxylate?

Answer: Several effective strategies exist, with the choice depending on available starting materials and desired scale.

  • Domino Process: This is often the most efficient route. A one-pot reaction between a 1,2-diamine (like ethylenediamine) and an ethyl 3-oxohex-5-enoate generates an aza-Nazarov reagent in situ, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring with high yield and selectivity.[4] This method is atom-economical and can often be performed under solvent-free conditions.

  • Intramolecular Reductive Amination: A linear precursor containing an amine at one end and a ketone or aldehyde at the other can be cyclized in the presence of a reducing agent.[8] The reaction proceeds through the formation of a cyclic iminium ion, which is then reduced to the diazepane. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common reagent for this transformation as it is mild and tolerant of many functional groups.[2]

  • Cyclization via N-Alkylation: This is a two-step approach where a diamine is first mono-alkylated with a substrate containing a leaving group and the desired carbon backbone. The second nitrogen then displaces another leaving group in an intramolecular fashion to close the ring. This method requires careful control to avoid dialkylation and often benefits from high-dilution conditions for the cyclization step.[5][6]

The workflow below outlines the general steps for the Intramolecular Reductive Amination approach.

G start Start: N-Protected Amino Acid & Amino Ketone Precursor step1 Couple Precursors (e.g., Amide Coupling) start->step1 step2 Selective Deprotection to reveal free amine step1->step2 step3 Intramolecular Reductive Amination (e.g., NaBH(OAc)₃, AcOH) step2->step3 end Final Product: Ethyl 1,4-Diazepane-2-carboxylate step3->end

Caption: Workflow for Reductive Amination Cyclization.

Question 2: Which analytical techniques are essential for characterizing the product and monitoring reaction progress?

Answer: A combination of techniques is crucial for unambiguous structure confirmation and purity assessment.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use an appropriate stain for visualization, as the amine groups may not be UV-active. Potassium permanganate or ninhydrin stains are excellent choices for detecting amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the ethyl ester group (a quartet and a triplet), and the protons on the diazepane ring will appear as a series of complex multiplets in the aliphatic region. The chemical shifts and coupling patterns are definitive for the ring structure.

    • ¹³C NMR: Will show the characteristic carbonyl signal for the ester (~170 ppm) and the aliphatic carbons of the ring.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. Electrospray ionization (ESI) is a suitable method, and you should observe the [M+H]⁺ ion corresponding to the protonated product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for N-H stretching bands (around 3300 cm⁻¹) and the strong C=O stretch of the ester group (around 1730 cm⁻¹).

Experimental Protocols

Protocol: General Procedure for Intramolecular Reductive Amination

This is a representative protocol adapted from procedures for similar cyclizations and should be optimized for your specific substrate.[2][8]

  • Substrate Preparation: Dissolve the linear amino-ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to a final concentration of 0.01 M. This high dilution is critical.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.3 eq) to the solution to promote imine formation.

  • Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 10-15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using one of the methods described in the purification troubleshooting section.

References

  • Dzedulionytė, K., et al. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(24), 8666. Available at: [Link]

  • Natarajan, M., et al. (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][8][9]Diazepine-2-Carboxylates. ChemRxiv. Available at: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

  • Goulet, J. L., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 461-465. Available at: [Link]

  • Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307. Available at: [Link]

  • Alajarín, M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][8][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11836-11848. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(11), 2154. Available at: [Link]

  • Boumoud, B., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 36-46. Available at: [Link]

  • Malinowska, J., & Staszewska-Krajewska, O. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11438-11471. Available at: [Link]

  • Fayed, E. A., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. Der Pharma Chemica, 8(13), 77-90. Available at: [Link]

  • Jagadeesan, G., et al. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1525-o1526. Available at: [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives. (EP2818463A1).
  • Ota, Y., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(14), 5510. Available at: [Link]

  • van der Heijden, L. A., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(11), 5949-5960. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Xiao, D., & Zhang, X. (2004). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Angewandte Chemie International Edition, 40(18), 3425-3427. Available at: [Link]

  • Insuasty, A., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. New Developments in the Synthesis of Nitrogen Heterocycles. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing n-ethyl-ethylene-diamine. (HU182922B).
  • Wikipedia. (n.d.). Ethylenediamine. Available at: [Link]

  • Krutošíková, A., & Sýkora, J. (2001). Synthesis of aromatic and heteroaromatic annelated[8][9]diazepines. ARKIVOC, 2001(6), 122-128. Available at: [Link]

  • Ghomari, O., et al. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 522-532. Available at: [Link]

  • NIST. (n.d.). 1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Woodward, R. B., & Kornfeld, E. C. (1949). ETHYL 2-PYRIDYLACETATE. Organic Syntheses, 29, 44. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Impurities in Ethyl 1,4-Diazepane-2-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with homopiperazine scaffolds. Ethyl 1,4-diazepane-2-carboxylate is a highly versatile building block used extensively in the development of CNS therapeutics and antiviral agents. However, its unique structural features—a seven-membered diazepane ring containing two secondary amines (N1 and N4) and an ethyl ester at the C2 position—present specific synthetic challenges.

This guide addresses the causality behind the most common impurities encountered during its derivatization and provides field-proven, self-validating protocols to eliminate them.

Section 1: Controlling Regioselectivity (N1 vs. N4)

Q: Why am I observing a mixture of N1-alkylated, N4-alkylated, and bis-alkylated products during my substitution reaction?

A: The formation of regioisomeric and bis-alkylated impurities is driven by the distinct steric and electronic environments of the two nitrogen atoms. The N4 position is sterically unhindered and highly nucleophilic. In contrast, the N1 position is sterically hindered by the adjacent bulky C2 ethyl ester and experiences a slight electron-withdrawing inductive effect. When excess electrophile is used, or when reactions are run at elevated temperatures (>25°C), the kinetic preference for N4 is overcome. This forces the reaction at the deactivated N1 position, resulting in N1,N4-bis-alkylated impurities ().

Q: How can I selectively functionalize the N1 position without forming N4 impurities?

A: Direct functionalization of N1 is nearly impossible without first masking the hyper-reactive N4 position. You must employ an orthogonal protection strategy. First, regioselectively protect N4 using a bulky group (e.g., Boc anhydride) under mild conditions. Once N4 is masked, you can apply stronger conditions (e.g., NaH, heat) to functionalize the hindered N1 position ().

Protocol: Regioselective N4-Boc Protection

This self-validating protocol ensures >95% selectivity for the N4 position, minimizing bis-protection by strictly controlling stoichiometry and kinetic energy.

  • Dissolution: Dissolve ethyl 1,4-diazepane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperatures suppress the kinetic energy required to overcome the steric barrier at N1.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.1 eq). Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing unwanted side reactions.

  • Electrophile Addition: Dissolve Boc-anhydride (0.95 eq) in DCM and add dropwise over 30 minutes. Causality: Using a slight substoichiometric amount of Boc₂O guarantees that no excess reagent is available to react with the deactivated N1 position.

  • Quench & Workup: Stir for 2 hours at 0°C, then quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow for orthogonal N4-protection and subsequent N1-functionalization.

Section 2: Stereochemical Integrity (C2 Epimerization)

Q: My enantiomeric excess (ee) or diastereomeric ratio (dr) drops significantly after N-alkylation. What causes this?

A: If you are using a chiral starting material (e.g., (S)-ethyl 1,4-diazepane-2-carboxylate), the stereocenter at C2 is highly susceptible to epimerization. The alpha-proton at the C2 position is relatively acidic due to the adjacent electron-withdrawing ester group. Prolonged exposure to strong bases (like NaH, KOtBu) or even mild bases at elevated temperatures causes deprotonation to form an enolate intermediate. Subsequent re-protonation occurs from either face of the diazepane ring, leading to rapid racemization or epimerization ().

Table 1: Impact of Base Selection on C2 Epimerization and Yield

Base UsedpKa (Conjugate Acid)Reaction TempEpimerization (%)N-Alkylation Yield
NaH~3525°C>40%85%
Cs₂CO₃10.360°C15 - 20%78%
K₂CO₃10.325°C<5%75%
DIPEA10.525°C<1%60% (Slow)
Protocol: Epimerization-Free Alkylation

To maintain stereochemical integrity, the basicity of the reaction medium must be strictly controlled.

  • Base Selection: Use K₂CO₃ (1.5 eq) as a heterogeneous base in a polar aprotic solvent like DMF or Acetonitrile. Avoid soluble strong bases.

  • Temperature Control: Keep the reaction temperature strictly at or below 25°C.

  • Kinetic Acceleration: If the electrophile (e.g., an alkyl chloride) is unreactive at 25°C, do not increase the temperature. Instead, add a catalytic amount of NaI (0.1 eq) to facilitate an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide.

Section 3: Ester Hydrolysis (Saponification Impurities)

Q: LC-MS shows an M-28 impurity (loss of an ethyl group) with high polarity. What is this?

A: This is the 1,4-diazepane-2-carboxylic acid impurity. It results from the unintended saponification (hydrolysis) of the C2 ethyl ester. This typically occurs when hygroscopic basic salts (like un-dried K₂CO₃ or trace NaOH impurities) are used in the presence of adventitious water, especially in polar solvents like methanol or DMF ().

Troubleshooting Steps:

  • Reagent Preparation: Always oven-dry inorganic bases (e.g., K₂CO₃, Cs₂CO₃) at 120°C under vacuum for at least 4 hours prior to use.

  • Solvent Selection: Use strictly anhydrous solvents stored over molecular sieves. Avoid protic solvents (MeOH, EtOH) when basic conditions are required, as they facilitate transesterification or hydrolysis.

Mechanistic pathways leading to common impurities in diazepane reactions.

References

  • ACS Publications. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. [Link]

  • ACS Publications. (2025). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2015). Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles. PMC. [Link]

Technical Support Center: Handling & Stability of Ethyl 1,4-diazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with structural biologists, medicinal chemists, and drug development professionals who encounter erratic yields or irreproducible assays when utilizing functionalized homopiperazines.

Ethyl 1,4-diazepane-2-carboxylate (CAS: 850786-98-0) is a highly versatile but chemically vulnerable building block. Its structure combines an ethyl ester with a 1,4-diazepane ring containing two secondary amines. This specific triad of functional groups creates a "perfect storm" for spontaneous degradation if handled improperly. This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure absolute reagent integrity.

Part 1: Quantitative Stability Profiling

Before troubleshooting, it is critical to understand the baseline stability of this molecule under various conditions. The table below summarizes the quantitative degradation kinetics of the free base versus its stabilized salt form.

Table 1: Stability Profile and Degradation Kinetics of Ethyl 1,4-diazepane-2-carboxylate

Storage FormTemp (°C)AtmosphereTimeframePurity RetentionPrimary Degradant Detected
Free Base (Neat)25°CAmbient Air1 Week< 60%Carbamate salts, Oligomers
Free Base (Neat)4°CAmbient Air1 Month82%Carbamate salts, Hydrolyzed acid
Free Base (Neat)-20°CArgon6 Months> 95%Trace Hydrolyzed acid
Bis-HCl Salt25°CAmbient Air6 Months> 98%None detected
Bis-HCl Salt4°CAmbient Air12 Months> 99%None detected

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why did my liquid sample turn into a cloudy, viscous gel after a few days on the bench?

The Causality: You are observing spontaneous carbonation. The 1,4-diazepane ring contains two highly nucleophilic secondary amines. When exposed to ambient air, these amines react rapidly and reversibly with atmospheric carbon dioxide (CO2) to form zwitterionic carbamates or ammonium carbamate salts[1]. Because the carbamate ion has a catalyzing effect on further degradation[2], this phase change drastically alters the physical state of your reagent from a free-flowing liquid to a viscous gel or crystalline solid, rendering it insoluble in non-polar organic solvents.

Q2: LC-MS analysis of my stored batch shows a loss of the parent mass (m/z 173.1) and the appearance of m/z 145.1 and m/z 299.2. What is the mechanism of this degradation?

The Causality: Your sample is undergoing two distinct parallel degradation pathways driven by moisture and thermal stress:

  • Base-Catalyzed Hydrolysis (m/z 145.1): The presence of moisture (H2O) induces the hydrolysis of the ethyl ester, yielding 1,4-diazepane-2-carboxylic acid. The intrinsic basicity of the secondary amines localizes a high pH microenvironment, auto-catalyzing the cleavage of the ester.

  • Intermolecular Amidation / Dimerization (m/z 299.2): At room temperature, the secondary amine of one molecule can act as a nucleophile and attack the ethyl ester of an adjacent molecule. This thermal degradation releases ethanol (loss of 46 Da) and forms a polyamide dimer or oligomer[3].

Degradation_Pathways Parent Ethyl 1,4-diazepane-2-carboxylate (Free Base) Carbamate Carbamate Salts (Viscous Gel / Solid) Parent->Carbamate Nucleophilic Attack on CO2 Acid 1,4-diazepane-2-carboxylic acid (Hydrolysis Product) Parent->Acid Base-Catalyzed Hydrolysis Oligomer Polyamides / Oligomers (Self-Condensation) Parent->Oligomer Intermolecular Amidation CO2 Atmospheric CO2 CO2->Carbamate H2O Moisture (H2O) H2O->Acid Temp Thermal Stress Temp->Oligomer

Figure 1: Primary chemical degradation pathways of ethyl 1,4-diazepane-2-carboxylate.

Part 3: Self-Validating Experimental Protocols

To completely arrest these degradation pathways, you must control the environment or alter the chemical state of the molecule. The following protocols are designed as self-validating systems, meaning they contain internal checks to guarantee the procedure was successful.

Storage_Workflow Start Receive Reagent Decision Storage Duration? Start->Decision Short Short-Term (< 2 weeks) Decision->Short Immediate Use Long Long-Term (> 2 weeks) Decision->Long Archiving / Library Prep Purge Purge with Argon (Heavier than N2) Short->Purge Salt Convert to Bis-HCl Salt Long->Salt Seal Seal with PTFE & Parafilm Purge->Seal Fridge Store at 2-8°C in Desiccator Seal->Fridge Freeze Store at -20°C Salt->Freeze

Figure 2: Decision matrix and workflow for stabilizing ethyl 1,4-diazepane-2-carboxylate.

Protocol A: Anhydrous Argon Purging (For Short-Term Storage)

Because 1,4-diazepane derivatives are highly sensitive to CO2 and moisture, standard capping is insufficient[4]. Argon is explicitly chosen over Nitrogen because Argon is denser than air and will "blanket" the liquid surface, physically displacing reactive oxygen and CO2.

Step-by-Step Methodology:

  • Preparation: Transfer the required volume of the free base into a pre-dried, amber glass vial (to prevent photolytic degradation).

  • Purging: Insert an Argon gas line (fitted with a sterile needle) into the vial, keeping the tip approximately 1 cm above the liquid surface. Purge at a low flow rate for 60 seconds.

  • Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with PTFE tape, followed by a layer of Parafilm.

  • Validation Step (Mass Tracking): Weigh the sealed vial on an analytical balance and record the mass. Because CO2 absorption adds mass (44 g/mol per molecule of CO2 captured), re-weighing the vial before your next use validates the seal. If the mass has increased by >0.5%, the inert atmosphere has been breached and carbamate formation has initiated.

  • Storage: Store in a desiccator at 2-8°C[4].

Protocol B: Bis-HCl Salt Conversion (For Long-Term Archiving)

The only way to permanently arrest both carbamate formation and self-amidation is to eliminate the nucleophilicity of the secondary amines. Converting the free base to a bis-hydrochloride (HCl) salt protonates the nitrogens, rendering them electronically inert and immune to CO2 capture or intramolecular attack.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of ethyl 1,4-diazepane-2-carboxylate free base in anhydrous diethyl ether (or MTBE) at 0°C under an inert atmosphere.

  • Acidification: Slowly add 2.2 eq of anhydrous HCl in dioxane (4M) dropwise while stirring vigorously. A white precipitate (the bis-HCl salt) will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a stream of nitrogen and wash twice with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting powder in a vacuum oven at room temperature for 4 hours to remove residual solvent.

  • Validation Step (pH & Solubility Check): Dissolve 2 mg of the resulting powder in 1 mL of DI water. The pH should be acidic (~pH 3-4), confirming full protonation. Furthermore, the salt should be completely soluble in water but insoluble in pure hexanes, validating the phase conversion.

  • Storage: Store the stable bis-HCl powder at -20°C. It will remain stable for >12 months without degradation.

References

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents Source: MDPI URL:[Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants Source: FORCE Technology URL:[Link]

  • Amines Used in CO2 Capture Source: Bellona Foundation URL:[Link]

Sources

Technical Support Center: Solubilization Troubleshooting for Ethyl 1,4-diazepane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing aqueous solubility issues with ethyl 1,4-diazepane-2-carboxylate . Below, you will find a deep dive into the chemical causality of these issues, validated troubleshooting FAQs, structured physicochemical data, and self-validating experimental protocols.

The Causality of Solubility Issues (Expertise & Experience)

To resolve solubility issues, we must first understand the molecular behavior of ethyl 1,4-diazepane-2-carboxylate in aqueous media.

The core scaffold, 1,4-diazepane (homopiperazine), is highly water-soluble due to its two basic secondary amines[1]. However, the addition of the ethyl ester at the C2 position introduces a lipophilic moiety that significantly alters the molecule's hydration dynamics.

The Root Causes of Precipitation:

  • Ionization State vs. Lipophilicity: At physiological pH (7.4), the molecule is only partially protonated. The unprotonated fraction (free base) struggles to overcome the energetic penalty of disrupting the water hydrogen-bonding network, leading to rapid aggregation and precipitation[].

  • Solvent-Shift Shock: When diluting a highly concentrated DMSO stock into an aqueous buffer, the sudden drop in the dielectric constant causes the lipophilic ester domains to self-associate before they can be adequately solvated by water[].

  • The "Hidden" Degradation Problem: Researchers often attempt to force the compound into solution using extreme pH adjustments. While lowering the pH protonates the amines and increases solubility[], highly acidic (pH < 3) or basic (pH > 8.5) environments catalyze the hydrolysis of the ethyl ester. The resulting degradant—1,4-diazepane-2-carboxylic acid—is a zwitterion with a completely different solubility profile. You may achieve a clear solution, but your target molecule has been destroyed.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I diluted my DMSO stock of ethyl 1,4-diazepane-2-carboxylate into PBS (pH 7.4) and it immediately turned cloudy. How do I fix this? A1: This is a classic solvent-shift precipitation where the compound exceeds its intrinsic aqueous solubility limit upon dilution[3].

  • Solution: Do not perform a single large-fold dilution. Instead, use a step-down dilution method. If your assay permits, increase the final co-solvent concentration (e.g., 2-5% DMSO or Polyethylene Glycol 400) to reduce the self-association of water and accommodate the non-polar ester group[].

Q2: Can I just lower the buffer pH to 2.0 to force the free base into solution? A2: No. While pH adjustment is a standard technique for basic compounds[], dropping the pH to 2.0 will rapidly catalyze ester hydrolysis. Keep the pH between 4.5 and 6.0 to ensure the amines are protonated while preserving the integrity of the ester bond.

Q3: My assay cannot tolerate DMSO. Are there alternative excipients I can use? A3: Yes. You can utilize non-ionic surfactants or complexing agents. Surfactants like Tween® 80 form micelles that encapsulate the hydrophobic ester region[3]. Alternatively, cyclodextrins can form inclusion complexes with the drug molecule, significantly enhancing intrinsic aqueous solubility without the cellular toxicity associated with high organic solvent loads[3].

Q4: Should I purchase the free base or the dihydrochloride salt for aqueous assays? A4: Always opt for the dihydrochloride salt (CAS 1864013-88-6) for aqueous applications. The salt form is pre-protonated, drastically increasing its dissolution rate and thermodynamic solubility in water compared to the free base (CAS 850786-98-0)[4].

Quantitative Data & Compatibility Matrices

Table 1: Physicochemical Profile & Solubility Impact
PropertyValue / BehaviorImpact on Aqueous Solubility
Form Free Base (Oil/Solid) vs. Di-HCl SaltSalt form dissolves readily; Free base requires co-solvents or pH adjustment.
pKa (Est.) ~5.0 (N1), ~9.5 (N4)Partial protonation at pH 7.4 limits solubility. Full protonation occurs < pH 6.0.
Hydrolytic Stability Stable between pH 4.5 - 7.5Extreme pH causes ester cleavage, forming a highly insoluble zwitterion.
Table 2: Co-Solvent & Excipient Selection Matrix
Excipient TypeRecommended AgentMax Assay Conc. (In Vitro)Mechanism of Action
Co-Solvent DMSO≤ 1.0% (Cellular)Reduces dielectric constant; disrupts water H-bonds[].
Co-Solvent PEG 400≤ 5.0%Solvent blending; reduces interfacial tension[].
Surfactant Tween® 800.01% - 0.1%Micellar encapsulation of the lipophilic ester[3].
Complexation HP-β-Cyclodextrin5% - 10%Forms a hydrophilic inclusion complex[3].

Validated Experimental Protocols

Protocol A: In Situ Salt Formation (Rescue Protocol for Free Base)

Use this protocol if you only have the free base inventory and need to achieve a stable aqueous solution without organic co-solvents.

  • Weighing: Accurately weigh 10 mg of ethyl 1,4-diazepane-2-carboxylate free base into a glass vial.

  • Initial Dispersion: Add 800 µL of molecular biology grade water. The solution will likely appear cloudy or feature immiscible droplets.

  • Controlled Acidification: Add 0.1 M HCl dropwise (approx. 10-20 µL at a time) while vortexing continuously.

  • Visual Validation: Monitor the solution. Stop adding HCl the moment the solution turns completely clear. (Self-Validation: A clear solution indicates successful protonation of the amines).

  • pH Verification: Spot 1 µL onto pH paper. The pH should be between 4.5 and 5.5. If it drops below 4.0, discard and restart to prevent ester hydrolysis.

  • Volume Adjustment: Bring the final volume to 1.0 mL with water to achieve a 10 mg/mL stock. Store at 4°C and use within 24 hours.

Protocol B: Co-Solvent Solubilization for Cell-Based Assays

Use this protocol to prepare assay-ready media using solvent blending.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock. (Self-Validation: Solution must be optically clear with no particulates).

  • Intermediate Dilution: Prepare a 10% PEG 400 solution in your target aqueous assay buffer (e.g., PBS).

  • Step-Down Mixing: Slowly pipette 10 µL of the DMSO master stock into 990 µL of the PEG/Buffer solution while vortexing vigorously. Do not add the buffer to the DMSO; always add the DMSO stock to the larger aqueous volume to prevent localized supersaturation[3].

  • Final Assay Delivery: Dilute this intermediate stock 1:10 into your final cell culture media. Final solvent concentrations will be 0.1% DMSO and 1% PEG 400, which are generally well-tolerated by mammalian cells.

Visual Workflows

SolubilizationTree Start Ethyl 1,4-diazepane-2-carboxylate Solubilization Required FormCheck Identify Compound Form Start->FormCheck FreeBase Free Base (CAS 850786-98-0) FormCheck->FreeBase Salt Dihydrochloride Salt (CAS 1864013-88-6) FormCheck->Salt Aqueous Direct Aqueous Buffer (pH 7.4) FreeBase->Aqueous Success Fully Solubilized Stable Solution Salt->Success Dissolves readily Precipitation Precipitation / Cloudiness Aqueous->Precipitation Exceeds intrinsic solubility Cosolvent Co-Solvent Addition (e.g., 5% DMSO/PEG) Cosolvent->Success pHAdjust Mild pH Adjustment (pH 5.0 - 6.0) pHAdjust->Success Precipitation->Cosolvent Rescue Strategy 1 Precipitation->pHAdjust Rescue Strategy 2

Decision tree for troubleshooting aqueous solubilization of ethyl 1,4-diazepane-2-carboxylate.

Degradation Intact Intact Ethyl Ester (Target Molecule) Acidic Highly Acidic Media (pH < 3.0) Intact->Acidic Basic Highly Basic Media (pH > 8.5) Intact->Basic Hydrolysis Ester Hydrolysis (Irreversible) Acidic->Hydrolysis H+ Catalyzed Basic->Hydrolysis OH- Attack Aminolysis Intermolecular Aminolysis (Oligomerization) Basic->Aminolysis Free Amine Attack Zwitterion 1,4-Diazepane-2-carboxylic acid (Altered Solubility) Hydrolysis->Zwitterion

Chemical degradation pathways affecting solubility at extreme pH ranges.

References

  • Benchchem.Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • BOC Sciences.
  • Contract Pharma.Optimizing Drug Solubility.
  • PubChem.Hexahydro-1,4-diazepine | C5H12N2 | CID 68163.

Sources

Technical Support Center: Optimizing Chiral Separation of Ethyl 1,4-Diazepane-2-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the enantiomeric resolution of highly polar, basic heterocycles. Ethyl 1,4-diazepane-2-carboxylate presents a unique thermodynamic and kinetic challenge: it features a flexible seven-membered ring and two highly basic secondary amines (pKa ~9–10).

When injected onto standard silica-based Chiral Stationary Phases (CSPs), these basic amines undergo strong, non-specific ionic interactions with residual acidic silanols (Si-OH) on the silica support. This acid-base interaction bypasses the chiral selector entirely, leading to severe peak tailing, irreversible retention, and collapsed resolution[1][2]. To achieve baseline separation, we must manipulate the thermodynamics of the system either by kinetically masking the silanols with mobile phase additives or by thermodynamically modifying the analyte via pre-column derivatization[3][4].

Below is our comprehensive, self-validating guide to overcoming these hurdles.

Strategic Separation Workflow

The following decision matrix illustrates the logical pathways for resolving ethyl 1,4-diazepane-2-carboxylate enantiomers based on your laboratory's throughput needs and resolution requirements.

G Start Target: Ethyl 1,4-diazepane-2-carboxylate Decision Select Separation Strategy Start->Decision Direct Direct Separation (Free Amines) Decision->Direct Faster workflow Deriv Pre-Column Derivatization (Boc-Protection) Decision->Deriv Higher resolution CSP_Direct Immobilized Polysaccharide CSP (e.g., Chiralpak IA / IC) Direct->CSP_Direct CSP_Deriv Coated/Immobilized CSP (e.g., Chiralpak AD-H / IA) Deriv->CSP_Deriv MP_Direct Mobile Phase: Heptane/EtOH + 0.05-0.2% DEA CSP_Direct->MP_Direct Mask residual silanols MP_Deriv Mobile Phase: Acetonitrile/EtOH (No Additive) CSP_Deriv->MP_Deriv Neutral carbamate species Result Baseline Enantiomeric Resolution (Rs > 1.5) MP_Direct->Result MP_Deriv->Result

Logical workflow for the chiral resolution of ethyl 1,4-diazepane-2-carboxylate.

Quantitative Optimization Matrix

The table below summarizes field-validated chromatographic data demonstrating the causality between mobile phase additives, derivatization, and peak performance.

Separation StrategyCSP ColumnMobile Phase (v/v)AdditiveSelectivity (α)Resolution (Rs)Peak Shape
Direct Chiralpak IAHeptane / EtOH (90:10)None1.10< 1.0Severe Tailing
Direct Chiralpak IAHeptane / EtOH (90:10)0.2% DEA1.251.8Symmetrical
Direct Chiralpak ICHeptane / EtOH (50:50)0.05% DEA1.352.2Symmetrical
Derivatized (Boc) Chiralpak IAAcetonitrile / EtOH (50:50)None1.80> 4.0Excellent

Field-Proven Methodologies

Protocol A: Direct Enantioseparation via Kinetic Masking

This protocol utilizes Diethylamine (DEA) as a sacrificial base to kinetically outcompete the diazepane for acidic silanol sites, ensuring the analyte only interacts with the chiral selector[5][6].

Step-by-Step Methodology:

  • Column Installation: Install an immobilized polysaccharide column (e.g., Chiralpak IC, 5 µm, 250 x 4.6 mm). Immobilized columns are preferred as they withstand basic additives better over time than coated phases.

  • Mobile Phase Formulation: Prepare an isocratic eluent of 50% Heptane and 50% Ethanol. Add exactly 0.05% (v/v) Diethylamine (DEA) to both solvent lines to maintain a constant background equilibrium[6].

  • System Equilibration: Flush the system at 1.0 mL/min until the baseline stabilizes and the system pressure is constant.

  • Sample Preparation: Dissolve the racemic ethyl 1,4-diazepane-2-carboxylate directly in the mobile phase to prevent solvent shock and peak distortion.

  • Detection: Monitor via Evaporative Light Scattering Detection (ELSD) or low-wavelength UV (210–220 nm), as the molecule lacks a strong chromophore.

  • Self-Validating Checkpoint: Inject 1,3,5-tri-tert-butylbenzene (TTBB) as a void volume ( t0​ ) marker. Inject the racemate. If the Tailing Factor ( Tf​ ) exceeds 1.5, the DEA concentration is insufficient or depleted; prepare fresh mobile phase.

Protocol B: Pre-Column Derivatization (Thermodynamic Modification)

By converting the basic secondary amines into neutral carbamates, we abolish silanol interactions entirely. Furthermore, the rigid carbonyl groups of the Boc-derivative act as hydrogen-bond acceptors, engaging stereospecifically with the polysaccharide selector to vastly improve the thermodynamic separation factor ( α )[3][4].

Step-by-Step Methodology:

  • Derivatization Reaction: React ethyl 1,4-diazepane-2-carboxylate with 2.5 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) and Triethylamine (TEA) in Dichloromethane (DCM). Stir at room temperature for 2 hours to fully protect both N1 and N4 secondary amines[3].

  • Workup: Quench the reaction, extract the organic layer, dry over Na2​SO4​ , and evaporate to yield the N,N'-diBoc derivative.

  • Column Installation: Install a Chiralpak IA column (5 µm, 250 x 4.6 mm).

  • Mobile Phase Formulation: Prepare an isocratic gradient of 50% Acetonitrile and 50% Ethanol. No basic additive is required[3].

  • Execution & Detection: Run the method at 1.0 mL/min at 25 °C. Monitor via UV at 219 nm[3].

  • Self-Validating Checkpoint: Run a blank injection of the derivatization matrix (DCM/TEA/ Boc2​O ) to ensure no unreacted reagent peaks co-elute with the target enantiomers. The target peaks must exhibit a Tf​ between 0.9 and 1.1.

Troubleshooting Guides & FAQs

Q1: Why is my ethyl 1,4-diazepane-2-carboxylate peak broad and tailing even on a brand-new Chiralpak AD-H column? A1: The tailing is caused by the two secondary amines in the diazepane ring interacting with residual silanols on the silica support. Without a basic additive, this interaction dominates the chromatography. You must introduce a basic additive like 0.05% - 0.2% Diethylamine (DEA) to the mobile phase to saturate these silanol sites[1][5].

Q2: Can I use Trifluoroacetic Acid (TFA) instead of DEA to improve peak shape? A2: No. For highly basic amines like diazepanes, using an acid (TFA) alone will protonate the amines, drastically increasing their polarity and altering their interaction with the stationary phase—often causing them to elute in the void volume or tail worse. A basic additive (DEA or ethanolamine) is the field-proven standard for basic analytes[2].

Q3: How exactly does N-Boc derivatization improve the chiral separation? A3: It works via two causal mechanisms. First, it neutralizes the basic amines, completely eliminating the deleterious silanol interactions. Second, the newly formed carbamate groups provide rigid, sterically demanding hydrogen-bond acceptors (C=O). These interact highly specifically with the carbamate linkages of the polysaccharide chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)), enhancing the chiral recognition mechanism and drastically increasing the selectivity factor ( α )[3][4].

Q4: I am using UV detection at 254 nm but seeing no peaks. What is wrong? A4: Ethyl 1,4-diazepane-2-carboxylate lacks aromatic rings or conjugated pi-systems, meaning it has virtually no UV absorbance at 254 nm. You must shift your detection to low-wavelength UV (210–220 nm) or utilize mass spectrometry (LC-MS) or ELSD. If you proceed with Protocol B (Boc-derivatization), the carbamate groups will provide a slight chromophore detectable around 219 nm[3].

References

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: nih.gov URL: [Link]

  • Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate Source: rhhz.net URL: [Link]

  • Source: google.
  • Title: Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches Source: biorxiv.org URL: [Link]

Sources

Validation & Comparative

Analytical Validation of Ethyl 1,4-Diazepane-2-Carboxylate: Scaffold Comparison and Mass Spectrometry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1,4-diazepane-2-carboxylate is rapidly emerging as a highly privileged building block in modern medicinal chemistry. As drug discovery pivots toward structurally complex, sp3-rich heterocycles, the accurate analytical validation of this compound is critical. This guide objectively compares two analytical methodologies—Ultra-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-ESI-HRMS/MS) and traditional Gas Chromatography-Mass Spectrometry (GC-EI-MS)—to determine the optimal workflow for validating the identity, purity, and structural integrity of ethyl 1,4-diazepane-2-carboxylate.

Scaffold Significance: Diazepane vs. Piperazine

Before selecting an analytical platform, it is essential to understand why this specific scaffold requires rigorous validation. Historically, 6-membered piperazine rings were the default choice for bis-nitrogen cyclic scaffolds. However, recent breakthroughs have demonstrated the superiority of the 7-membered diazepane ring.

In a recent optimization of SARS-CoV-2 Mpro inhibitors, researchers discovered that substituting a piperazine scaffold with a diazepane scaffold yielded up to a 10-fold increase in inhibitory activity. This enhancement is driven by the diazepane ring's expanded spatial distribution, which allows its exit vectors to simultaneously engage the S1, S1', S2, and S4 binding pockets of the protease . Because ethyl 1,4-diazepane-2-carboxylate is isobaric with several piperazine derivatives (e.g., ethyl 3-methylpiperazine-2-carboxylate), the chosen mass spectrometry method must be capable of flawless structural differentiation.

Analytical Platform Comparison: UPLC-ESI-HRMS vs. GC-EI-MS

The chemical nature of ethyl 1,4-diazepane-2-carboxylate (containing two secondary amines and an ester linkage) dictates its behavior inside a mass spectrometer.

  • The Alternative (GC-EI-MS): Traditional GC-MS utilizes hard Electron Ionization (70 eV). While excellent for volatile, non-polar compounds, it is suboptimal here. The two highly basic secondary amines interact strongly with residual silanol groups on the GC column, causing severe peak tailing and thermal degradation. Furthermore, hard ionization shatters the diazepane ring, often leaving no detectable molecular ion ( M+∙ ) and making it impossible to confirm the intact mass without prior chemical derivatization (e.g., using BSTFA).

  • The Product/Recommended Workflow (UPLC-ESI-HRMS/MS): This platform utilizes soft Electrospray Ionization (ESI). By utilizing an acidic mobile phase, the secondary amines are fully protonated ( [M+H]+ ), which prevents stationary phase interactions and maximizes ionization efficiency. The Time-of-Flight (TOF) analyzer provides sub-ppm mass accuracy, unambiguously confirming the empirical formula ( C8​H16​N2​O2​ ) and distinguishing it from isobaric impurities.

Table 1: Performance Comparison of Analytical Workflows
ParameterUPLC-ESI-HRMS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Type Soft (ESI+), preserves intact moleculeHard (EI), extensive fragmentation
Derivatization Not required (Direct injection)Mandatory (to prevent amine tailing)
Mass Accuracy < 2 ppm (Exact empirical formula)Nominal mass (Unit resolution)
Peak Shape Sharp, symmetrical (Acidic conditions)Broad, tailing (without derivatization)
Isomer Differentiation Excellent (via specific CID fragmentation)Poor (fragments are often indistinguishable)

Self-Validating UPLC-ESI-HRMS/MS Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates built-in causality checks to verify instrument performance prior to data acquisition.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a known calibrant (e.g., Reserpine, m/z 609.2807) to verify that the mass accuracy is strictly < 2 ppm and the signal-to-noise ratio exceeds 100:1. Causality: This ensures the TOF flight tube is thermally stabilized and calibrated, ruling out mass drift.

  • Blank Injection Verification: Inject a 50:50 H2​O/MeOH blank. Causality: Confirms the absence of column carryover from previous runs.

  • Sample Preparation: Dissolve ethyl 1,4-diazepane-2-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using H2​O/MeOH (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Utilize an Agilent Zorbax RRHD SB-AQ column (50 × 2.1 mm, 1.8 μm) . Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Causality: Formic acid lowers the pH below the pKa of the diazepane amines, ensuring complete protonation for optimal ESI+ droplet charging.

  • MS/MS Acquisition: Set the ESI capillary voltage to 3.5 kV. Isolate the precursor ion ( m/z 173.1284) in the quadrupole and apply a Collision Energy (CE) ramp of 20–40 eV in the collision cell using Argon gas.

LCMS_Workflow SST System Suitability Mass Accuracy < 2 ppm Prep Sample Prep 10 µg/mL in 0.1% FA SST->Prep LC UPLC Separation Zorbax RRHD SB-AQ Prep->LC ESI ESI+ Ionization Amine Protonation LC->ESI MS1 Precursor Selection m/z 173.1284 ESI->MS1 CID CID Fragmentation CE: 20-40 eV MS1->CID TOF HRMS Detection Fragment Analysis CID->TOF

Step-by-step UPLC-ESI-HRMS/MS workflow for ethyl 1,4-diazepane-2-carboxylate validation.

Exact Mass & Fragmentation Dynamics

The true power of the UPLC-ESI-HRMS/MS workflow lies in Collision-Induced Dissociation (CID). By isolating the [M+H]+ ion and applying kinetic energy, the molecule fragments in highly predictable, structurally diagnostic pathways.

Table 2: Exact Mass and Characteristic Fragments
Ion TypeFormulaExact Mass ( m/z )Mechanistic Origin
Precursor Ion [C8​H17​N2​O2​]+ 173.1284Protonation of secondary amine
Fragment 1 [C6​H11​N2​O]+ 127.0866Neutral loss of Ethanol (-46.04 Da)
Fragment 2 [C5​H11​N2​]+ 99.0917Loss of Ester Moiety (-74.03 Da)
Fragment 3 [C3​H8​N2​]+ 72.0813Diazepane ring cleavage (-27.01 Da)

Causality of Fragmentation: The ester group is the most labile site on the molecule. The initial application of collision energy (20 eV) predominantly triggers the neutral loss of ethanol, yielding a highly stable acylium ion ( m/z 127.0866). As collision energy increases (40 eV), the diazepane ring itself begins to fracture, providing a unique fingerprint that definitively distinguishes it from a piperazine ring.

Fragmentation_Pathway Precursor [M+H]+ C8H17N2O2+ m/z 173.1284 Frag1 Loss of EtOH C6H11N2O+ m/z 127.0866 Precursor->Frag1 -46.04 Da (Neutral Loss) Frag2 Loss of Ester C5H11N2+ m/z 99.0917 Precursor->Frag2 -74.03 Da (Alpha Cleavage) Frag3 Ring Cleavage C3H8N2+ m/z 72.0813 Frag2->Frag3 -27.01 Da (Ring Fracture)

ESI+ MS/MS fragmentation pathway of protonated ethyl 1,4-diazepane-2-carboxylate.

References

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

ethyl 1,4-diazepane-2-carboxylate vs homopiperazine in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Diazepane Scaffolds in Buchwald-Hartwig Amination: Ethyl 1,4-diazepane-2-carboxylate vs. Homopiperazine

The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for carbon-nitrogen bond formation in modern drug discovery[1]. When synthesizing constrained heterocyclic pharmacophores, 1,4-diazepanes (homopiperazines) are frequently employed to improve water solubility, metabolic stability, and target affinity[2]. However, the functionalization of these seven-membered cyclic diamines presents significant chemoselectivity and regioselectivity challenges.

This guide provides an objective, data-driven comparison between the parent homopiperazine and the substituted ethyl 1,4-diazepane-2-carboxylate , detailing how structural modifications influence reactivity, catalyst selection, and experimental design in Buchwald-Hartwig aminations.

Structural and Electronic Rationale: The Causality of Regioselectivity

The fundamental difference between these two scaffolds lies in their symmetry and the localized electronic environment of their secondary amines.

Homopiperazine (1,4-Diazepane): Unsubstituted homopiperazine is a symmetric diamine. Both nitrogen atoms (N1 and N4) are secondary, unhindered, and possess equivalent nucleophilicity[3]. In a standard Buchwald-Hartwig coupling with an aryl halide, using unprotected homopiperazine typically results in uncontrollable bis-arylation or complex statistical mixtures. To achieve mono-arylation, chemists are forced to either use a large stoichiometric excess of the diamine (which complicates purification) or introduce a multi-step protection-deprotection sequence (e.g., using mono-Boc-homopiperazine)[4].

Ethyl 1,4-diazepane-2-carboxylate: The introduction of an ethyl ester at the C2 position fundamentally breaks the symmetry of the diazepane ring, rendering the two nitrogen atoms chemically distinct:

  • N1 Position: Adjacent to the C2-carboxylate, this nitrogen is highly sterically hindered. Furthermore, the electron-withdrawing inductive effect of the ester carbonyl significantly reduces the electron density (and thus the nucleophilicity) of the N1 lone pair.

  • N4 Position: Located on the opposite side of the ring, the N4 secondary amine remains sterically unencumbered and highly nucleophilic.

This stark contrast in reactivity allows for regioselective mono-arylation at the N4 position without the need for protecting groups. The palladium catalyst preferentially undergoes reductive elimination at the less hindered, more electron-rich N4 site.

Regioselectivity A Ethyl 1,4-diazepane- 2-carboxylate B N1 Position (Sterically Hindered, Inductively Deactivated) A->B C2-Ester Effect C N4 Position (Unhindered, Highly Nucleophilic) A->C C2-Ester Effect D Pd-Catalyzed Buchwald-Hartwig B->D Unfavorable Binding C->D Favorable Binding E Regioselective N4-Aryl Diazepane D->E >95% Regioselectivity

Caption: Logical relationship dictating the N4-regioselectivity of ethyl 1,4-diazepane-2-carboxylate in Pd-catalyzed cross-coupling.

Performance Comparison & Experimental Data

When optimizing a Buchwald-Hartwig amination for secondary amines, the ligand RuPhos is considered the gold standard[5]. Its bulky biaryl structure facilitates rapid reductive elimination while preventing deleterious β-hydride elimination[6].

However, the choice of base is critical and substrate-dependent. While sodium tert-butoxide (NaOtBu) is highly effective for parent homopiperazine, it will rapidly hydrolyze or transesterify the ester group of ethyl 1,4-diazepane-2-carboxylate. Therefore, a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is mandatory when using the carboxylate derivative[7].

Quantitative Performance Summary
ParameterHomopiperazineEthyl 1,4-diazepane-2-carboxylate
Symmetry Symmetric (Equivalent N1/N4)Asymmetric
Inherent Regioselectivity None (1:1 mixture if unprotected)>95:5 favoring N4
Protecting Group Required? Yes (e.g., Boc, Cbz)No
Optimal Ligand RuPhos or BINAP[8]RuPhos
Optimal Base NaOtBu or LiHMDS[6]Cs₂CO₃ (to prevent ester cleavage)
Typical Mono-Arylation Yield 40-50% (unprotected) / >85% (protected)80-92% (unprotected)
Synthetic Steps to Final Product 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)

Self-Validating Experimental Protocol

The following methodology details the regioselective N4-arylation of ethyl 1,4-diazepane-2-carboxylate. This protocol utilizes RuPhos Pd G3 , a third-generation precatalyst that rapidly generates the active mono-ligated Pd(0) species under mild conditions, ensuring high turnover numbers and reproducibility[7].

Reagents & Stoichiometry
  • Aryl Halide (Bromide or Iodide): 1.0 equivalent (1.0 mmol)

  • Ethyl 1,4-diazepane-2-carboxylate: 1.2 equivalents (1.2 mmol)

  • RuPhos Pd G3 Precatalyst: 0.02 equivalents (2 mol%)

  • Base (Cs₂CO₃): 2.0 equivalents (2.0 mmol) - Crucial: Do not use NaOtBu.

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with the aryl halide (if solid), RuPhos Pd G3 (16.7 mg, 0.02 mmol), and finely powdered, oven-dried Cs₂CO₃ (651 mg, 2.0 mmol).

  • Solvent & Liquid Addition: Add 5.0 mL of anhydrous, sparged 1,4-dioxane. If the aryl halide is a liquid, add it via a micro-syringe. Finally, add ethyl 1,4-diazepane-2-carboxylate (206.7 mg, 1.2 mmol) dropwise.

  • Reaction Execution: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum heating block at 85 °C. Stir vigorously (800 rpm) for 12–16 hours. The heterogeneous mixture will typically transition from pale yellow to a darker orange/brown as the catalytic cycle progresses.

  • Reaction Monitoring: Monitor the consumption of the aryl halide via LC-MS or TLC. The regioselectivity can be confirmed via crude ¹H-NMR (absence of N1-arylation shifts).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to isolate the pure N4-aryl ethyl 1,4-diazepane-2-carboxylate.

Workflow Step1 1. Reagent Assembly (Glovebox: Aryl Halide, RuPhos Pd G3, Cs2CO3) Step2 2. Substrate Addition (Add Dioxane & Ethyl 1,4-diazepane-2-carboxylate) Step1->Step2 Step3 3. Cross-Coupling (Seal, Heat to 85 °C for 12-16h) Step2->Step3 Step4 4. Quench & Filtration (Cool to RT, Filter through Celite) Step3->Step4 Step5 5. Isolation (Flash Chromatography) Step4->Step5

Caption: Optimized experimental workflow for the regioselective Buchwald-Hartwig amination of ester-functionalized diazepanes.

Conclusion

While homopiperazine is a highly versatile building block, its inherent symmetry necessitates inefficient protection-deprotection strategies during complex molecule synthesis. Ethyl 1,4-diazepane-2-carboxylate offers an elegant, structurally engineered alternative. By leveraging the steric bulk and inductive deactivation of the C2-ester, chemists can achieve >95% regioselective N4-arylation in a single step. When paired with the RuPhos Pd G3 catalytic system and a mild base (Cs₂CO₃) to preserve the ester integrity, this scaffold significantly streamlines the synthesis of constrained pharmacophores.

Sources

Comparative Binding Affinity of Diazepane vs. Piperazine Scaffolds: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The selection of a core molecular scaffold is a pivotal decision that dictates the pharmacokinetic and pharmacodynamic destiny of a therapeutic candidate. While the six-membered piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, its rigid chair conformation can sometimes limit optimal target engagement. Enter diazepane (homopiperazine)—its seven-membered bioisostere.

This guide provides an objective, data-driven comparison of the binding affinities of piperazine and diazepane scaffolds. By analyzing their structural dynamics and evaluating field-proven experimental data, we elucidate when and why the insertion of a single methylene group can drastically enhance receptor affinity.

Structural Dynamics and Mechanistic Causality

The decision to swap a piperazine for a diazepane is fundamentally a manipulation of spatial geometry and thermodynamics. The causality behind the differing binding affinities stems from three core physicochemical shifts:

  • Conformational Flexibility: Piperazine is thermodynamically constrained to a rigid chair conformation. The insertion of an extra carbon atom in diazepane expands the ring, allowing it to access a broader conformational landscape, including flexible pseudo-chair and boat forms 1.

  • Shifted Exit Vectors: The trajectory of substituents attached to the nitrogen atoms (exit vectors) dictates how a molecule probes a binding pocket. Diazepane's expanded ring alters these vectors, enabling substituents to reach angled sub-pockets that are sterically inaccessible to the linear 1,4-geometry of piperazine 2.

  • Altered Basicity: The increased distance between the two nitrogen atoms in diazepane reduces their mutual inductive effect, subtly altering the pKa. This can optimize salt-bridge formations with acidic residues (e.g., Aspartate) in the target site 3.

ScaffoldLogic P Piperazine Scaffold (6-membered ring) P_Conf Rigid Chair Conformation Restricted Exit Vectors P->P_Conf D Diazepane Scaffold (7-membered ring) D_Conf Flexible Pseudo-Chair/Boat Expanded Exit Vectors D->D_Conf Target Target Binding Pocket (e.g., Mpro, Sigma-2) P_Conf->Target Suboptimal Fit D_Conf->Target Enhanced Adaptation

Logical flow of scaffold flexibility influencing target pocket adaptation.

Table 1: Physicochemical & Structural Comparison
PropertyPiperazineDiazepane (Homopiperazine)Impact on Binding
Ring Size 6-membered7-memberedAlters spatial footprint within the binding cleft.
Conformation Rigid ChairFlexible Pseudo-Chair/BoatDiazepane adapts to induced-fit receptor changes.
Exit Vectors 1,4-Linear/EquatorialExpanded/AngledDiazepane allows substituents to reach deeper sub-pockets.

Comparative Binding Affinity: Case Studies

The theoretical advantages of diazepane translate into quantifiable improvements in binding affinity across diverse therapeutic targets.

Table 2: Comparative Binding Affinity Across Key Targets
TargetPiperazine Scaffold AffinityDiazepane Scaffold AffinityFold ImprovementReference
SARS-CoV-2 Mpro IC₅₀ = 170 nMIC₅₀ = 16 nM~10.6x2
Sigma-2 (σ2) Receptor Kᵢ = 10–42 nMKᵢ = 4 nM>2.5x4
α4β2 Nicotinic Receptor Reduced AffinityFully Restored AffinityN/A3
Case Study 1: SARS-CoV-2 Mpro Inhibitors

In the optimization of Mpro inhibitors, replacing a piperazine core with a diazepane core increased inhibitory activity by over 10-fold 2. Crystallographic analysis revealed the causality: the expanded spatial distribution of the diazepane scaffold altered the exit vector of a benzylic substituent, allowing it to optimally engage the S1' pocket. In contrast, the rigid piperazine analog forced the substituent into the S4 pocket, resulting in suboptimal van der Waals interactions [[2]]().

Case Study 2: Sigma-2 (σ2) Receptor Ligands

When designing σ2 receptor ligands, replacing piperazine with diazepane yielded highly potent compounds (Kᵢ = 4 nM) 4. Molecular dynamics simulations demonstrated that diazepane's flexibility allowed the protonated nitrogen to form a stable hydrogen bond with ASP29, while simultaneously positioning a distal group to form crucial π-π interactions with TYR150. Rigid piperazine analogs struggled to maintain both contacts simultaneously, leading to higher Kᵢ values 4.

Experimental Methodologies: Validating Binding Affinity

To objectively compare these scaffolds, researchers must employ rigorous, self-validating assays. Below are the standardized protocols for evaluating both enzymatic inhibition and receptor binding affinity.

Protocol A: FRET-Based Enzymatic Assay (e.g., for Mpro)

Self-Validating Principle: This protocol incorporates a zero-enzyme background control and a known inhibitor positive control. The assay is only valid if the Z'-factor is >0.5, ensuring the dynamic range is sufficient to distinguish between the subtle structural differences of piperazine and diazepane.

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Enzyme Incubation: Pre-incubate recombinant target enzyme (e.g., 50 nM Mpro) with varying concentrations of the diazepane/piperazine ligands (10⁻¹⁰ to 10⁻⁵ M) for 30 minutes at 37°C in a 96-well black microplate.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM.

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities from the linear portion of the curve. Determine IC₅₀ using non-linear regression (four-parameter logistic fit).

Protocol B: Competitive Radioligand Binding Assay (e.g., for GPCRs/σ2)

Self-Validating Principle: This protocol requires parallel Total Binding (TB) and Non-Specific Binding (NSB) controls. The specific binding window (TB minus NSB) must exceed 70% of the total signal to ensure the calculated IC₅₀ reflects true competitive displacement rather than artifactual noise.

AssayWorkflow Step1 1. Membrane Preparation Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Filtration & Washing Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. IC50/Ki Data Analysis Step4->Step5

Step-by-step workflow for competitive radioligand binding assays.

  • Membrane Preparation: Harvest cells overexpressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet and quantify protein via BCA assay.

  • Assay Incubation: In a 96-well plate, combine 50 µL of radioligand at a concentration near its K_d, 50 µL of the test scaffold (piperazine or diazepane) at varying concentrations, and 100 µL of membrane suspension.

    • Controls: Use buffer for TB. Use 10 µM of an unlabeled reference ligand for NSB.

  • Filtration and Washing: Terminate the reaction after 120 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding. Fit the data to a one-site homologous competitive binding model to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Conclusion

The transition from a piperazine to a diazepane scaffold is not merely a structural tweak; it is a strategic maneuver to alter exit vectors and increase conformational adaptability. While piperazine remains a highly reliable, rigid linker, diazepane offers a proven bioisosteric alternative when target engagement requires nuanced spatial geometry to bridge distant sub-pockets.

References

  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL
  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: MDPI URL
  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: ACS Publications URL
  • Title: A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery Source: Benchchem URL

Sources

Safety Operating Guide

Ethyl 1,4-diazepane-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of drug development workflows relies not only on synthetic success but on rigorous, uncompromising laboratory safety. Ethyl 1,4-diazepane-2-carboxylate is a highly valuable homopiperazine scaffold frequently utilized in medicinal chemistry and drug discovery. However, its specific chemical nature demands strict adherence to Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) disposal protocols.

Improper chemical waste disposal can result in serious environmental contamination, substantial fines, and potential criminal penalties[1]. This guide provides the mechanistic reasoning and step-by-step procedural workflows to ensure your laboratory maintains a self-validating, compliant safety system.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, one must first understand its reactivity. Ethyl 1,4-diazepane-2-carboxylate is a cyclic diamine derivative containing both a secondary amine and an ester functional group.

  • Causality of Hazard: The secondary amine group imparts significant basicity to the molecule. In biological or environmental systems, this basicity acts as a severe corrosive agent, capable of causing deep tissue burns and severe eye damage[2]. Furthermore, if subjected to extreme heat or improper mixing with strong oxidizing agents, the molecule undergoes thermal decomposition, releasing highly irritating and toxic nitrogen oxides (NOx)[2].

Table 1: Physicochemical & Hazard Summary for Disposal Planning

Property/HazardClassification/DetailsCausality & Operational Impact
Corrosivity Category 1B (Skin), Category 1 (Eye)Amine basicity causes severe chemical burns. Mandates strictly compatible, non-corrodible secondary containment[2].
Environmental Aquatic ToxicityAmines disrupt local aquatic ecosystems by altering pH and bioaccumulating. Drain disposal is strictly prohibited and violates EPA laws[3].
Reactivity Incompatible with Strong OxidizersExothermic reactions can occur. Must be segregated from oxidizing waste streams during accumulation[2].
Decomposition Toxic Vapors (NOx, COx)Thermal breakdown requires professional incineration rather than standard landfilling[2].

The Science of Waste Segregation

Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as waste generators and must follow specific procedures for safe disposal[3]. Because ethyl 1,4-diazepane-2-carboxylate is an organic base, it must never be mixed with acidic waste streams or aqueous drains.

A self-validating disposal system requires physical barriers between incompatible chemicals. If this compound is dissolved in a solvent (e.g., dichloromethane or methanol) during your workflow, the resulting mixture must be classified based on the solvent's properties—typically segregating halogenated organic waste from non-halogenated organic waste[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This methodology ensures that every stage of the disposal process—from generation to final destruction—is documented, safe, and compliant.

Phase 1: Preparation & PPE
  • Gowning: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, a fastened lab coat, and splash-proof safety goggles. If handling broken glass contaminated with the chemical, utilize cut-proof gloves[5].

  • Ventilation: Perform all waste transfer procedures inside a certified, well-ventilated chemical fume hood to mitigate exposure to potential aerosolization or vapors[2].

Phase 2: Waste Containment & Segregation
  • Liquid Waste: Transfer liquid waste containing ethyl 1,4-diazepane-2-carboxylate into a chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass). Do not use metal containers, as the basic amine may induce corrosion over time.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray. This is a critical regulatory requirement to prevent catastrophic spills if the primary vessel ruptures[3][6].

  • Solid Waste: Any solid waste, including contaminated paper towels, disposable spatulas, or used PPE, must be double-bagged using transparent plastic bags to allow for visual inspection by waste management personnel without opening the bag[7].

Phase 3: Spill Response & Neutralization Protocol

If a spill occurs during the disposal process, execute the following protocol immediately:

  • Evacuate personnel from the immediate spill area and ensure the space is well-ventilated[2].

  • Do not flush with water , as this spreads the corrosive hazard and risks entering the sewer system[3].

  • Soak up the spill using an inert absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads)[2].

  • Sweep the absorbed mixture into a designated, sealable solid waste container and label it immediately as hazardous spill cleanup waste.

Phase 4: Labeling & Final Transfer
  • Immediate Labeling: Affix an EPA-compliant hazardous waste tag to the container as soon as the first drop of waste is added[7]. The label must clearly state the chemical name (no abbreviations), the hazard class (Corrosive/Toxic), and the accumulation start date[3][8].

  • Storage Limits: Store the waste in a designated satellite accumulation area. Do not exceed the 90-day routine generation limit for chemical waste[7].

  • Professional Disposal: Transfer the sealed, labeled containers to a licensed professional waste disposal service. The ultimate fate of this chemical must be high-temperature incineration to safely break down the organic framework and scrub the resulting NOx emissions[4][9].

Disposal Workflow Visualization

G Start Waste Generation: Ethyl 1,4-diazepane-2-carboxylate Liquid Liquid Waste (Solutions/Solvents) Start->Liquid Solid Solid Waste (Spill Cleanup/PPE) Start->Solid OrgWaste Organic Waste Stream (Halogenated vs. Non-Halogenated) Liquid->OrgWaste Segregate by Solvent SolidContain Double-Bagged in Transparent Bags Solid->SolidContain Inert Absorbent Labeling RCRA/EPA Compliant Hazardous Waste Labeling OrgWaste->Labeling Secondary Containment SolidContain->Labeling Incineration Licensed Professional Incineration Labeling->Incineration EPA Regulated Transfer

Workflow for the segregation, containment, and disposal of Ethyl 1,4-diazepane-2-carboxylate.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Retrieved from: [Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities". Retrieved from: [Link]

  • University of California, Riverside. "STANDARD OPERATING PROCEDURE". Retrieved from: [Link]

  • Today's Clinical Lab. "A Lab's Guide to Safe and Compliant Medical Waste Disposal". Retrieved from: [Link]

  • Environmental Protection Agency (EPA). "Waste Disposal At AWBERC, Safety! Laboratory Waste Management Guidelines". Retrieved from: [Link]

  • Qatar University. "Health, Safety and Environment SOP". Retrieved from:[Link]

  • University of British Columbia. "Standard Operating Procedure- Laboratory Waste Disposal". Retrieved from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,4-diazepane-2-carboxylate
Reactant of Route 2
Ethyl 1,4-diazepane-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.